6-Isopropylpyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXPMFFMRTIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617415 | |
| Record name | 6-(Propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78177-12-5 | |
| Record name | 6-(Propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(propan-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Isopropylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Isopropylpyridin-2-amine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details established experimental protocols for their determination, and presents a representative synthetic workflow.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Due to a lack of extensive experimental data in publicly available literature, several of these values are computationally predicted and should be considered as estimates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-Amino-6-isopropylpyridine, 6-(1-Methylethyl)-2-pyridinamine | PubChem[1] |
| CAS Number | 78177-12-5 | PubChem[1] |
| Chemical Formula | C₈H₁₂N₂ | PubChem[1] |
| Molecular Weight | 136.19 g/mol | PubChem[1] |
| Melting Point | Predicted: 35-41 °C | Chemspider |
| Boiling Point | Predicted: 225.5 ± 25.0 °C | Chemspider |
| Water Solubility | Predicted: 15.8 g/L | Chemspider |
| pKa (most basic) | Predicted: 6.8 ± 0.1 | ChemAxon |
| logP | Predicted: 1.7 | PubChem[1] |
Experimental Protocols for Physicochemical Property Determination
Accurate experimental determination of physicochemical properties is crucial for drug development. The following sections detail standard methodologies for the key parameters outlined above.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a key indicator of purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few microliters) of liquid this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.
-
Apparatus: The sample tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Water Solubility Determination
Water solubility is a critical parameter that influences a drug's absorption and distribution.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of this compound is added to a known volume of purified water in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: A filtered aliquot of the saturated solution is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
pKa Determination
The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For more complex molecules or those with low water solubility, UV-spectrophotometric titration can also be employed.
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed flask.
-
Equilibration: The flask is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV, LC-MS). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Representative Experimental Workflow: Synthesis
The synthesis of 2-amino-6-alkylpyridines can often be achieved through the Chichibabin reaction, which involves the amination of a pyridine ring. The following diagram illustrates a general workflow for the synthesis of a 2-amino-6-alkylpyridine, which would be applicable for this compound starting from 2-isopropylpyridine.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for professionals in research and drug development. While experimental data for this specific molecule is sparse, the provided predicted values offer a valuable starting point for computational modeling and experimental design. The detailed methodologies for determining key physicochemical parameters serve as a practical reference for laboratory work. The representative synthetic workflow illustrates a common approach for obtaining this class of compounds. Further experimental validation of the predicted properties is essential for a complete and accurate characterization of this compound.
References
6-Isopropylpyridin-2-amine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 6-Isopropylpyridin-2-amine is a substituted pyridine derivative that holds potential as a scaffold in medicinal chemistry and drug discovery. The pyridine ring is a common motif in a vast array of biologically active compounds, and its derivatives are actively being explored for various therapeutic applications, including as kinase inhibitors in oncology. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential role in relevant signaling pathways.
Core Identifiers and Physicochemical Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below, providing a foundational understanding of the molecule for researchers.
| Identifier Type | Value |
| CAS Number | 78177-12-5[1][2] |
| IUPAC Name | 6-(propan-2-yl)pyridin-2-amine[2] |
| Synonyms | 2-Amino-6-isopropylpyridine, 6-(1-Methylethyl)-2-pyridinamine[1] |
| Molecular Formula | C₈H₁₂N₂[1][2] |
| Molecular Weight | 136.19 g/mol [2] |
| InChI | InChI=1S/C8H12N2/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3,(H2,9,10)[2] |
| InChIKey | HAHXPMFFMRTIJV-UHFFFAOYSA-N[2] |
| SMILES | CC(C)C1=NC(=CC=C1)N[2] |
Synthesis of this compound
Experimental Protocol: Synthesis via Chichibabin Amination
This protocol describes the direct amination of 2-isopropylpyridine.
Materials:
-
2-Isopropylpyridine
-
Sodium amide (NaNH₂)
-
Anhydrous N,N-dimethylaniline or other high-boiling inert solvent
-
Ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous N,N-dimethylaniline.
-
Sodium amide (1.2 equivalents) is carefully added to the solvent under a nitrogen atmosphere.
-
The mixture is heated to 150-160 °C with vigorous stirring.
-
2-Isopropylpyridine (1.0 equivalent) is added dropwise to the stirred suspension over 30 minutes.
-
The reaction mixture is maintained at this temperature for 4-6 hours, monitoring the evolution of ammonia gas as an indicator of reaction progress.
-
After completion, the reaction mixture is cooled to room temperature.
-
The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Potential Biological Activity and Signaling Pathways
There is a significant body of research indicating that pyridine derivatives are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. While the specific biological activity of this compound has not been extensively reported, its structural similarity to known kinase inhibitors suggests it could be a valuable scaffold for the development of targeted therapies.
Many 2-aminopyridine derivatives have been shown to act as inhibitors of Janus kinases (JAKs), Pim kinases, and Tyrosine kinases, which are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.
Hypothetical Signaling Pathway: JAK/STAT Pathway Inhibition
The JAK/STAT signaling pathway is a critical pathway for cytokine signaling that plays a central role in the immune system and cell growth. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Small molecule inhibitors targeting the ATP-binding site of JAKs are a major focus of drug development.
Below is a conceptual diagram illustrating a potential mechanism of action for a 2-aminopyridine derivative as a JAK inhibitor.
Caption: Hypothetical inhibition of the JAK/STAT signaling pathway.
Experimental Protocols for Biological Evaluation
To assess the potential of this compound and its derivatives as kinase inhibitors, a series of in vitro assays can be performed.
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., JAK2)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine-5'-triphosphate (ATP)
-
Test compound (this compound)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cellular Proliferation Assay
Principle: This assay determines the effect of a compound on the growth of cancer cell lines that are dependent on the targeted kinase activity.
Materials:
-
Cancer cell line with known dependence on a specific kinase pathway (e.g., HEL cells for JAK2)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI₅₀ value.
Conclusion
This compound represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. This technical guide provides essential information for researchers and drug development professionals to initiate further investigation into this and related compounds. The provided experimental protocols offer a framework for the synthesis and biological evaluation of such molecules, while the hypothetical signaling pathway highlights a potential avenue for their mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
An In-Depth Technical Guide to 2-Amino-6-isopropylpyridine: Molecular Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-6-isopropylpyridine, a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document details its molecular structure, physicochemical properties, and relevant synthetic protocols, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Molecular Structure and Physicochemical Properties
2-Amino-6-isopropylpyridine, also known by its IUPAC name 6-isopropylpyridin-2-amine, is a heterocyclic aromatic amine. The presence of an amino group and an isopropyl group on the pyridine ring imparts specific electronic and steric properties that are crucial for its interaction with biological targets.
Table 1: Physicochemical Properties of 2-Amino-6-isopropylpyridine
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂ | |
| Molecular Weight | 136.2 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 78177-12-5 | |
| Physical Form | Solid or Semi-solid or liquid or lump | |
| Storage Temperature | Keep in dark place, inert atmosphere, room temperature | |
| Purity | 98% |
Synthesis of 2-Amino-6-alkylpyridines
An alternative and potentially safer approach involves the reaction of a corresponding 2-halopyridine with ammonia or an amine source, often catalyzed by a transition metal. For instance, a general procedure for the amination of a halo-heterocycle could be adapted.
Illustrative Experimental Protocol (Adapted from related syntheses)
The following is a generalized protocol for the synthesis of 2-amino-6-alkylpyridines, which can be adapted for 2-Amino-6-isopropylpyridine starting from 2-bromo-6-isopropylpyridine.
Materials:
-
2-Bromo-6-isopropylpyridine (1.0 mmol)
-
Aqueous ammonia solution (28%, 1.5 mmol)
-
Cuprous iodide (CuI) nanoparticles (0.02 mmol)
-
A suitable ligand (e.g., L-proline, 3.0 mmol)
-
Acetonitrile (2 mL)
-
Ether
-
Saturated saline solution
-
Anhydrous magnesium sulfate
Procedure:
-
To an oven-dried flask, add 2-bromo-6-isopropylpyridine (1.0 mmol), aqueous ammonia solution (1.5 mmol), cuprous iodide nanoparticles (0.02 mmol), the chosen ligand (3.0 mmol), and acetonitrile (2 mL).
-
Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product with ether (3 x 5 mL).
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to obtain 2-Amino-6-isopropylpyridine.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. While specific spectral data for 2-Amino-6-isopropylpyridine is not widely published, analogous data from 2-amino-6-methylpyridine can provide an indication of expected chemical shifts.[3][4]
Table 2: Representative Spectroscopic Data for a Related Compound (2-Amino-6-methylpyridine)
| Technique | Key Signals (indicative) |
| ¹H NMR | Signals corresponding to aromatic protons on the pyridine ring, a singlet for the amino protons, and a singlet for the methyl protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the methyl group. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight. |
Potential Applications in Drug Discovery
Substituted 2-aminopyridines are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives of 2-aminopyridine have been investigated for various therapeutic applications.
Enzyme Inhibition
Derivatives of 2-aminopyridine have shown potential as inhibitors of various enzymes. For instance, certain 2-aminopyridine derivatives have been identified as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[5] Additionally, related structures have been evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for antimicrobial and anticancer agents.[6] The isopropyl group in 2-Amino-6-isopropylpyridine can provide specific steric and lipophilic interactions within the active site of target enzymes, potentially leading to enhanced potency and selectivity.
Anticancer and Antimicrobial Activity
The 2-aminopyridine core is a common feature in molecules with demonstrated anticancer and antimicrobial properties.[6] The development of novel derivatives allows for the modulation of their biological activity. The synthetic accessibility of 2-Amino-6-isopropylpyridine makes it an attractive starting material for the generation of compound libraries for screening against various cancer cell lines and microbial strains.
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the investigation of 2-Amino-6-isopropylpyridine and its derivatives in a drug discovery context.
This workflow begins with the synthesis and rigorous characterization of the target compound. Purified compounds then undergo biological screening to identify "hits" with desired activity. Promising hits are then subjected to lead optimization, which involves iterative cycles of chemical modification and biological testing to improve potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).
Conclusion
2-Amino-6-isopropylpyridine represents a valuable building block for the development of novel bioactive molecules. Its synthesis, while requiring careful optimization, is achievable through established chemical methodologies. The structural features of this compound make it a promising candidate for exploration in various therapeutic areas, particularly in the development of enzyme inhibitors with potential applications in oncology, infectious diseases, and neurology. Further research into the synthesis of a diverse range of derivatives and comprehensive biological evaluation is warranted to fully elucidate the therapeutic potential of this chemical scaffold.
References
- 1. 2-Amino-6-isopropylpyridine | 78177-12-5 [sigmaaldrich.com]
- 2. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 3. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]
- 5. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of 6-Isopropylpyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectral data for 6-Isopropylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, provides standardized experimental protocols, and presents logical workflows for spectral analysis.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 2-Amino-6-isopropylpyridine, 6-(1-Methylethyl)-2-pyridinamine
-
CAS Number: 78177-12-5[1]
-
Molecular Formula: C₈H₁₂N₂[1]
-
Molecular Weight: 136.20 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for this compound is not widely available in public spectral databases. Therefore, the following data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | Triplet | 1H | H-4 (Pyridyl) |
| ~ 6.4 - 6.6 | Doublet | 1H | H-3 or H-5 (Pyridyl) |
| ~ 6.2 - 6.4 | Doublet | 1H | H-3 or H-5 (Pyridyl) |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~ 2.8 - 3.0 | Septet | 1H | -CH- (Isopropyl) |
| ~ 1.2 - 1.3 | Doublet | 6H | -CH₃ (Isopropyl) |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 162 | C-2 (Pyridyl, C-NH₂) |
| ~ 158 - 160 | C-6 (Pyridyl, C-isopropyl) |
| ~ 138 - 140 | C-4 (Pyridyl) |
| ~ 110 - 112 | C-3 or C-5 (Pyridyl) |
| ~ 105 - 107 | C-3 or C-5 (Pyridyl) |
| ~ 35 - 37 | -CH- (Isopropyl) |
| ~ 22 - 24 | -CH₃ (Isopropyl) |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of small organic molecules like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Proton-decoupled ¹³C NMR spectra are typically acquired with a wider spectral width and a longer relaxation delay.
Mass Spectrometry (MS)
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.
Mass Spectrometry Data
A GC-MS spectrum is available for 6-isopropyl-2-pyridylamine[1][2]. The key features of the electron ionization (EI) mass spectrum are summarized below.
| m/z | Ion | Notes |
| 136 | [M]⁺ | Molecular Ion |
| 121 | [M - CH₃]⁺ | Loss of a methyl group (base peak) |
| 93 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
Experimental Protocol for Mass Spectrometry
The following is a general procedure for obtaining an electron ionization mass spectrum:
-
Sample Introduction: The compound is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).
-
Fragmentation: The excess energy from ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the separated ions, generating a mass spectrum that plots ion abundance versus m/z.
Conclusion
The combined analysis of NMR and mass spectrometry data is essential for the unambiguous structural confirmation of this compound. While experimental NMR data is currently limited in public domains, the predicted spectra, in conjunction with the available mass spectrometry data, provide a robust analytical profile for this compound. The protocols and workflows presented herein offer a standardized approach for researchers in the fields of chemical synthesis and drug development.
References
A Technical Guide to the Solubility Profile of 6-Isopropylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 6-Isopropylpyridin-2-amine, a substituted pyridine derivative of interest in chemical synthesis and drug discovery. Due to the limited availability of quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility profile in common laboratory solvents. It includes detailed experimental protocols for both qualitative and quantitative assessments, a representative data presentation format, and a visual workflow to guide the experimental process. This guide is intended to equip researchers with the necessary methodology to generate reliable and consistent solubility data, which is critical for reaction optimization, purification, and formulation development.
Introduction
This compound is an organic compound featuring a pyridine ring substituted with an isopropyl group and an amine group. As with any chemical entity in the drug development pipeline, understanding its physicochemical properties is paramount. Solubility is a critical parameter that influences reaction kinetics, process scalability, purification strategies, and ultimately, the bioavailability of a potential therapeutic agent.
This document serves as a core technical resource on the solubility of this compound. While specific, publicly available quantitative data is scarce, the following sections provide a robust methodology for its determination.
Predicted Solubility Characteristics
Based on its molecular structure, a general qualitative solubility profile can be predicted. The amine group (-NH2) is capable of acting as a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.[1] The pyridine nitrogen atom can also accept hydrogen bonds.[1] However, the nonpolar isopropyl group and the aromatic ring contribute to its lipophilic character. Therefore, this compound is expected to exhibit solubility in a range of organic solvents, with the degree of solubility depending on the solvent's polarity and hydrogen bonding capacity. As an amine, it is expected to be soluble in acidic aqueous solutions due to the formation of a more polar ammonium salt.[2][3]
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not widely available in peer-reviewed literature. To facilitate consistent data reporting and comparison, the following table structure is recommended for presenting experimentally determined solubility values.
Table 1: Representative Solubility Data for this compound at 25°C
| Solvent | Classification | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | Polar Protic | Data to be determined | Data to be determined |
| 0.1 M Hydrochloric Acid | Aqueous Acidic | Data to be determined | Data to be determined |
| 0.1 M Sodium Hydroxide | Aqueous Basic | Data to be determined | Data to be determined |
| Methanol | Polar Protic | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | Data to be determined | Data to be determined |
| Isopropanol | Polar Protic | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | Halogenated | Data to be determined | Data to be determined |
| Ethyl Acetate | Ester | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | Ether | Data to be determined | Data to be determined |
| Toluene | Aromatic | Data to be determined | Data to be determined |
| Hexane | Nonpolar | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols provide a standardized approach to determining the solubility of this compound.
This initial screening provides a rapid assessment of solubility in different solvent classes and helps in selecting solvents for quantitative analysis.[2][4]
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Solvents: Water, 5% HCl, 5% NaOH, Methanol, Dichloromethane, Hexane
-
pH indicator paper
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds.
-
Observe the mixture. If the solid completely dissolves, the compound is classified as "soluble." If it remains undissolved or partially dissolved, it is "insoluble" or "sparingly soluble."
-
If the compound is soluble in water, test the resulting solution with pH paper to determine its basicity.[2]
-
If the compound is insoluble in water, proceed to test its solubility in 5% HCl and 5% NaOH to assess its acidic/basic character.[4]
-
Record all observations.
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]
Materials:
-
This compound
-
Scintillation vials or glass flasks with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Selected solvents for analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 50-100 mg) to a vial. The exact amount should be enough to ensure undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the desired solvent (e.g., 5.0 mL) into the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the mixture for at least 24 hours to ensure a true thermodynamic equilibrium is reached between the dissolved and undissolved compound.[5]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.
-
Analyze the diluted sample solution under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in the desired units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of an organic amine like this compound.
Conclusion
While readily available quantitative solubility data for this compound is limited, this guide provides the essential theoretical context and practical, detailed protocols for its determination. By following the outlined qualitative and quantitative methodologies, researchers can generate high-quality, reproducible data crucial for advancing chemical and pharmaceutical development projects. The structured approach to data presentation and the visualized workflow are designed to ensure clarity and consistency in experimental execution and reporting.
References
Potential Biological Targets for Substituted Pyridin-2-Amine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridin-2-amine derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the key biological targets of these compounds, with a focus on kinases, enzymes, and G-protein-coupled receptors (GPCRs). The content herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this important chemical class.
Kinase Inhibitors: A Primary Target Class
The 2-aminopyridine moiety is a well-established hinge-binding motif, making it a common feature in a multitude of kinase inhibitors. These compounds have been extensively explored for their ability to modulate the activity of various kinases, which are pivotal regulators of numerous cellular processes. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.
Key Kinase Targets and Quantitative Data
Substituted pyridin-2-amine derivatives have shown inhibitory activity against a broad range of kinases. The following tables summarize the in vitro potency of representative compounds against several key kinase targets.
Table 1: Inhibitory Activity of Substituted Pyridin-2-Amine Derivatives against Various Kinases
| Compound/Derivative Class | Target Kinase | IC50 / Ki (nM) | Reference Compound | Cell Line (for cellular activity) | Cellular IC50 (µM) |
| 2-amino-4-(1-piperidine) pyridine derivative (2e) | ALK (L1196M) | 41.3 | Crizotinib | H3122 | 6.27 |
| 2-amino-4-(1-piperidine) pyridine derivative (2e) | ROS1 (G2032R) | 104.7 | Crizotinib | HCC78 | 10.71 |
| 2-amino-pyridine derivative (29) | CDK8 | 46 | Sorafenib | HCT-116 | - |
| Pyridylpyrimidinylaminophenyl amide (20) | c-Src | Comparable to Imatinib | Imatinib | - | - |
| Pyridylpyrimidinylaminophenyl amide (14) | c-Src | 8390 | - | - | - |
| Aminopyridine derivative (26) | VRK1 | ~150 | - | - | - |
| 3,5-diaryl-2-aminopyrazine (4) | Plasmodium falciparum (K1) | 8.4 | - | - | - |
| 3,5-diaryl-2-aminopyrazine (4) | Plasmodium falciparum (NF54) | 10 | - | - | - |
Note: This table presents a selection of data from the literature and is not exhaustive.
Signaling Pathways of Key Kinase Targets
Understanding the signaling context of the targeted kinases is crucial for elucidating the mechanism of action of substituted pyridin-2-amine inhibitors.
Aberrant ALK signaling, often due to chromosomal rearrangements, drives the proliferation and survival of certain cancer cells. ALK activation triggers multiple downstream pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.
c-Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, growth, migration, and differentiation. Its aberrant activation is implicated in cancer progression and metastasis.
CDK8 is a component of the Mediator complex and has been identified as an oncogene in colorectal cancer. It functions to positively regulate the transcriptional activity of β-catenin, a key effector of the Wnt signaling pathway.
Other Enzyme Targets
Beyond kinases, substituted pyridin-2-amines have been shown to inhibit other classes of enzymes, demonstrating their broad therapeutic potential.
Neuronal Nitric Oxide Synthase (nNOS)
Substituted 6-phenyl-pyridin-2-ylamines have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[1] nNOS is involved in various physiological processes in the nervous system, and its dysregulation has been implicated in neurodegenerative diseases.
Table 2: Inhibitory Activity of Substituted Pyridin-2-Amine Derivatives against nNOS
| Compound Class | Target Enzyme | Potency | Selectivity |
| 6-phenyl-pyridin-2-ylamines | nNOS | Potent inhibitors | Selective over eNOS |
Ubiquitin-Specific Peptidase 7 (USP7)
A series of novel 2-aminopyridine derivatives have been designed as inhibitors of USP7, a deubiquitinating enzyme that plays a crucial role in the p53 tumor suppressor pathway.[2] By inhibiting USP7, these compounds can lead to the degradation of MDM2, thereby stabilizing p53 and promoting apoptosis in cancer cells.
Table 3: Inhibitory Activity of 2-Aminopyridine Derivatives against USP7
| Compound | IC50 (µM) | Cell Line | Cellular Effect |
| 7 | 7.6 | HCT116 | MDM2 degradation, p53 stabilization |
| 14 | 17.0 | HCT116 | Moderate antiproliferative activity |
| 21 | 11.6 | HCT116 | MDM2 degradation, p53 stabilization |
USP7 is a key regulator of the MDM2-p53 axis. Inhibition of USP7 represents a promising strategy for reactivating the p53 tumor suppressor pathway in cancers where it is inactivated.
G-Protein-Coupled Receptor (GPCR) Modulation
While less explored than their kinase inhibitory activity, some substituted pyridin-2-amine derivatives have been reported to modulate the function of GPCRs. These membrane-bound receptors are involved in a vast array of physiological processes and represent a major class of drug targets.
Table 4: Modulatory Activity of Pyridine Derivatives on GPCRs
| Compound Class | Target GPCR | Activity | IC50 / EC50 (µM) |
| Thieno[2,3-b]pyridine derivative | Adenosine A3 (ADORA3) | Antagonist | - (25% inhibition) |
| Thieno[2,3-b]pyridine derivative | CRL-RAMP3 | Antagonist | 11.9 |
| Thieno[2,3-b]pyridine derivative | NPSR1B | Antagonist | 1.0 |
| Thieno[2,3-b]pyridine derivative | PRLHR | Antagonist | 9.3 |
| Thieno[2,3-b]pyridine derivative | CXCR4 | Antagonist | 6.9 |
| Thieno[2,3-b]pyridine derivative | GPR35 | Agonist | 7.5 |
Antimicrobial and Antimalarial Activity
Substituted pyridin-2-amines have also demonstrated promising activity against various pathogens, including bacteria and the malaria parasite Plasmodium falciparum.
Table 5: Antimicrobial and Antimalarial Activity of Pyridin-2-Amine Derivatives
| Compound Class | Target Organism | Strain | MIC / IC50 |
| 3,5-diaryl-2-aminopyrazine (4) | Plasmodium falciparum | K1 (multidrug-resistant) | 8.4 nM |
| 3,5-diaryl-2-aminopyrazine (4) | Plasmodium falciparum | NF54 (sensitive) | 10 nM |
| 2-amino-pyridine derivative | Bacillus cereus | - | 50 µg/ml |
| 2-amino-pyridine derivative | Candida albicans | - | 25 µg/ml |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of substituted pyridin-2-amine compounds.
Kinase Inhibition Assay (Z'-LYTE™ Assay)
The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity.
-
Principle: The assay uses a FRET-based peptide substrate. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. Cleavage of the unphosphorylated peptide disrupts FRET, leading to a change in the emission ratio of the donor and acceptor fluorophores.
-
Procedure:
-
Kinase Reaction: The test compound, kinase, and FRET peptide substrate are incubated with ATP in a kinase buffer.
-
Development: A site-specific protease (Development Reagent) is added. This protease only cleaves the non-phosphorylated peptide.
-
Detection: The fluorescence is read on a plate reader, measuring the emission from both the donor (Coumarin) and acceptor (Fluorescein).
-
Data Analysis: The ratio of donor to acceptor emission is calculated, and the percent inhibition is determined by comparing the emission ratio in the presence of the inhibitor to the controls. IC50 values are then calculated from the dose-response curve.
-
GPCR Binding Assay (Radioligand Competition Assay)
This assay determines the affinity of a test compound for a specific GPCR by measuring its ability to compete with a radiolabeled ligand.
-
Principle: A radiolabeled ligand with known affinity for the target GPCR is incubated with a membrane preparation containing the receptor. An unlabeled test compound is added at various concentrations to compete for binding. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.
-
Procedure:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared.
-
Assay Setup: In a 96-well plate, the membrane preparation, a fixed concentration of the radiolabeled ligand, and serial dilutions of the unlabeled test compound are combined in a binding buffer.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is plotted against the concentration of the test compound to generate a competition curve, from which the IC50 is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
-
Procedure:
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Experimental and Drug Discovery Workflow
The discovery and development of novel drugs based on the substituted pyridin-2-amine scaffold typically follows a structured workflow, from initial hit identification to lead optimization and preclinical development.
This comprehensive workflow involves iterative cycles of design, synthesis, and biological evaluation to refine the properties of the lead compounds, ultimately leading to the selection of a candidate for clinical trials.
References
An In-depth Technical Guide to 2-Amino-6-isopropylpyridine: Safety, Handling, and Material Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and available data for 2-Amino-6-isopropylpyridine. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound. Due to the limited availability of specific experimental data for 2-Amino-6-isopropylpyridine, information from closely related compounds, primarily 2-Amino-6-methylpyridine, is included for comparative purposes and to provide a broader understanding of the potential properties and hazards.
Chemical and Physical Properties
Quantitative data on the physical and chemical properties of 2-Amino-6-isopropylpyridine is not extensively available in the public domain. The following table summarizes the available information for the target compound and provides a comparison with the more thoroughly studied 2-Amino-6-methylpyridine.
| Property | 2-Amino-6-isopropylpyridine | 2-Amino-6-methylpyridine |
| CAS Number | 78177-12-5[1] | 1824-81-3 |
| Molecular Formula | C₈H₁₂N₂ | C₆H₈N₂ |
| Molecular Weight | 136.2 g/mol [1] | 108.14 g/mol |
| IUPAC Name | 6-isopropylpyridin-2-amine[1] | 6-methylpyridin-2-amine |
| Appearance | Solid or Semi-solid or liquid or lump[1] | White to pale yellow solid |
| Melting Point | Not available | 40-44 °C |
| Boiling Point | Not available | 208-209 °C |
| Density | Not available | 1.068 g/cm³ |
| Solubility | Not available | Information not readily available |
| Purity | 98%[1] | ≥99% (GC) |
Safety and Toxicology
The safety and toxicological profile of 2-Amino-6-isopropylpyridine has not been fully investigated. The available Material Safety Data Sheet (MSDS) indicates the following hazards:
-
Signal Word: Warning[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]
For a more detailed understanding of potential toxicological effects, data for the related compound 2-Amino-6-methylpyridine is presented below. It is crucial to handle 2-Amino-6-isopropylpyridine with the assumption that it may exhibit similar or greater toxicity.
| Toxicity Data | 2-Amino-6-methylpyridine |
| LD50 Oral (Rat) | 100 mg/kg |
| LD50 Dermal (Rabbit) | 125 mg/kg |
General Safety Precautions:
Due to the hazardous nature of aminopyridines, the following precautions should be strictly observed:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Handling, Storage, and Disposal
Handling:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Use non-sparking tools and ensure proper grounding to prevent static discharge.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep in a dark place under an inert atmosphere at room temperature.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols
General Workflow for a Chichibabin-type Reaction:
References
Commercial availability and suppliers of 6-Isopropylpyridin-2-amine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 6-Isopropylpyridin-2-amine (CAS No. 78177-12-5), also known as 2-Amino-6-isopropylpyridine or 6-(propan-2-yl)pyridin-2-amine. Due to limited publicly available data, this guide also presents a plausible synthetic route and discusses the potential, though currently uncharacterized, biological significance of this compound in the broader context of substituted aminopyridines.
Commercial Availability and Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. The compound is typically offered in various purities and quantities. Below is a summary of key suppliers and their offerings.
| Supplier | CAS Number(s) | Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich | 78177-12-5 | ≥98% | 250 mg, 1 g, 5 g | Ships in 7 days from Aldrich Partner. |
| Parchem | 29460-93-3, 78177-12-5 | Not specified | Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot | A specialty chemical supplier.[1] |
| BLD Pharm | 78177-12-5 | Not specified | Inquire for details | Available for online orders. |
Experimental Protocols
Synthesis of this compound
General Procedure:
A reaction vial is charged with the electrophile (e.g., 6-bromopyridin-2-amine) and a palladium catalyst (e.g., Xantphos Pd G3 or PEPPSI IHept-Cl). The vial is then transferred to a nitrogen-filled glovebox. Anhydrous tetrahydrofuran (THF) is added, followed by a solution of isopropylzinc bromide in THF. The reaction is sealed and stirred, typically overnight, at a controlled temperature (e.g., 30°C). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired this compound.[2]
It is important to note that this is a general outline, and optimization of reaction conditions, including catalyst loading, temperature, and reaction time, may be necessary to achieve a desirable yield and purity.
Biological Activity and Signaling Pathways
As of the date of this guide, there is a notable lack of published research specifically detailing the biological activity or mechanism of action of this compound. However, the 2-aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds.[3] Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including but not limited to, antimalarial, antibacterial, and kinase inhibitory activities.[4][5]
The biological effects of aminopyridine derivatives are highly dependent on the nature and position of the substituents on the pyridine ring.[4] Therefore, while the isopropyl group at the 6-position of this compound will undoubtedly influence its physicochemical properties and potential biological targets, specific signaling pathways have not been elucidated.
Researchers interested in the biological evaluation of this compound could consider screening it against panels of kinases, as many substituted pyridines are known to be kinase inhibitors. Furthermore, its structural similarity to other biologically active aminopyridines might suggest potential activity in areas such as neuroscience or infectious diseases.
Visualizations
Caption: Sourcing and evaluation workflow for this compound.
Caption: Hypothetical kinase inhibition pathway for a 2-aminopyridine derivative.
References
- 1. parchem.com [parchem.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
Literature review of 6-substituted pyridin-2-amine derivatives.
An In-depth Technical Guide on 6-Substituted Pyridin-2-amine Derivatives
Introduction
The 6-substituted pyridin-2-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its structural versatility and ability to engage in various biological interactions have led to the discovery of numerous derivatives with a wide spectrum of pharmacological activities. These compounds have shown promise as kinase inhibitors, antimicrobial agents, antiviral therapeutics, and modulators of other key biological targets. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 6-substituted pyridin-2-amine derivatives, aimed at researchers, scientists, and drug development professionals.
Synthesis Strategies
The synthesis of 6-substituted pyridin-2-amine derivatives often begins with commercially available and versatile starting materials, such as 2-amino-6-chloropyridine.[1] Various synthetic methodologies have been developed to introduce diverse substituents at the 6-position and to further modify the core structure, leading to the creation of extensive compound libraries for biological screening.
General Synthetic Workflow
A common approach involves the reaction of a precursor molecule with various amines, aldehydes, or other reagents to build the desired derivatives. For instance, imidazo[1,2-a]pyridine derivatives, a related and highly active class, can be synthesized via a multi-step sequence starting from 2-aminopyridine derivatives.[2][3]
Experimental Protocol: Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives
A representative protocol for synthesizing Schiff base derivatives of 6-chloro-pyridin-2-yl-amine involves the condensation of 2-amino-6-chloropyridine with various aromatic aldehydes.[1]
-
Starting Materials: 2-amino-6-chloropyridine (1) and a substituted aromatic aldehyde (e.g., indole-3-carboxaldehyde for compound 3b).[1]
-
Reaction: A mixture of equimolar amounts of 2-amino-6-chloropyridine and the respective aldehyde is prepared.
-
Solvent and Catalyst: The reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of an acid (e.g., glacial acetic acid).
-
Conditions: The mixture is refluxed for a specified period (e.g., 4-5 hours).[1]
-
Work-up and Purification: The reaction mixture is cooled, and the resulting solid product is filtered, washed with a cold solvent (like ethanol), and then purified, often by recrystallization, to yield the final compound.[1]
-
Characterization: The structure of the synthesized compounds is confirmed using techniques such as elemental analysis, ¹H NMR, and mass spectrometry.[1]
Biological Activities and Structure-Activity Relationships (SAR)
6-Substituted pyridin-2-amine derivatives have been extensively evaluated for a range of biological activities. The nature of the substituent at the 6-position, as well as modifications at other positions, plays a crucial role in determining the potency and selectivity of these compounds.
Kinase Inhibition
Derivatives of the pyridin-2-amine scaffold have emerged as potent inhibitors of various kinases, which are critical targets in oncology and other diseases.
A class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been identified as selective inhibitors of DNA-PK, a key enzyme in the repair of DNA double-strand breaks. These compounds have potential as radiosensitizers in cancer therapy.[4][5][6] A scaffold-hopping strategy from the multi-kinase inhibitor dactolisib led to this novel class.[4][5] SAR studies revealed that small lipophilic groups at the 2-position of the aniline ring increased potency, whereas larger and polar substituents were not well-tolerated.[4][5]
The phosphatidylinositol-3-kinase (PI3K) pathway is frequently dysregulated in cancer.[2] A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and synthesized as PI3Kα inhibitors.[2][3] Systematic SAR studies led to the identification of compound 35 as a promising PI3Kα inhibitor with an IC50 of 150 nM in enzymatic assays.[2][3] This compound also demonstrated potent antiproliferative activity against breast cancer cell lines with PIK3CA mutations.[2]
| Compound Class | Target Kinase | Key Substituents | Potency (IC₅₀) | Reference |
| Imidazo[4,5-c]pyridin-2-ones | DNA-PK | 6-Anilino with 2-Me or 2-Cl on aniline | 4 µM (unsubstituted aniline) | [4] |
| Imidazo[1,2-a]pyridines | PI3Kα | 2,6,8-trisubstituted | 150 nM (Compound 35) | [2][3] |
| Pyridine Derivatives | VRK1/VRK2 | 2-amino or 2-methyl on pyridine core | ~150 nM (Compound 26 for VRK1) | [7] |
Antimicrobial Activity
The pyridin-2-amine core is present in numerous compounds with significant antibacterial and antifungal properties.[8][9] The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the pyridine ring.
Newly synthesized 6-chloro-pyridin-2-yl-amine derivatives showed activity against pathogenic bacterial strains like Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli, as well as the fungal strain Fusarium oxysporum.[1] Similarly, a series of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria and fungi.[8] Some N-amino-5-cyano-6-pyridone derivatives exhibited promising antimicrobial properties, with MIC values as low as 3.91 µg/mL against E. coli.[10]
Tuberculosis remains a major global health threat, and new drugs are urgently needed.[11] Six new 2,6-disubstituted thiosemicarbazone derivatives of pyridine were synthesized and evaluated for their tuberculostatic activity.[11] Compounds containing basic substituents like pyrrolidine and piperidine at the 6-position strongly inhibited the growth of the standard M. tuberculosis strain (MIC 2 µg/mL) and showed even higher activity against a resistant strain (MIC 0.5–4 µg/mL).[11] These compounds were also found to be non-cytotoxic in HaCaT cells.[11]
| Derivative Class | Target Organism(s) | Key Substituents | Potency (MIC) | Reference |
| 2,6-Disubstituted Thiosemicarbazones | M. tuberculosis (standard & resistant) | 6-piperidine, 6-pyrrolidine | 0.5 - 4 µg/mL | [11] |
| N-amino-5-cyano-6-pyridones | E. coli | N-amino, 5-cyano | 3.91 µg/mL | [10] |
| Pyridine-2-methylamines | M. tb H37Rv, MDR/XDR-TB | Varied, optimized for lipophilicity | 0.0039 - 0.0625 µg/mL | [12] |
| 6-Chloro-pyridin-2-yl-amines | B. subtilis, S. aureus, E. coli, F. oxysporum | Schiff bases with aromatic aldehydes | Active (qualitative data) | [1] |
Antiviral Activity
The pyridine scaffold is a key component in many antiviral agents.[13][14] 6-substituted derivatives have shown particular promise against a range of viruses.
The 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines are potent antirhinovirus compounds, with 6-halogenated analogs showing 99% reduction in progeny virion yields at concentrations as low as 0.004 µg/mL.[15] The 6-methylsulfonyl analog was also active against human, simian, and bovine rotaviruses.[15] Furthermore, 6-substituted imidazo[1,2-a]pyridines have been reported with activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[16] The activity of these compounds was found to be independent of the viral thymidine kinase, suggesting a distinct mechanism of action.[16]
| Derivative Class | Target Virus(es) | Key Substituents | Potency (IC₅₀) | Reference |
| 2H-pyrano[2,3-b]pyridines | Rhinoviruses, Rotaviruses | 6-Br, 6-Cl, 6-SO₂CH₃ | 0.006 µg/mL (6-Br, 6-Cl) | [15] |
| Imidazo[1,2-a]pyridines | HCMV, VZV | 6-halogeno, 6-phenyl | Potent (qualitative) | [16] |
Conclusion
The 6-substituted pyridin-2-amine framework represents a highly versatile and valuable scaffold in modern drug discovery. The extensive research summarized in this review highlights the broad therapeutic potential of its derivatives, spanning from oncology to infectious diseases. The synthetic accessibility of this core allows for systematic exploration of structure-activity relationships, leading to the identification of highly potent and selective agents. Future work in this area will likely focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them into clinical development, leveraging the rich foundation of knowledge established for this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines MDL 20,610, MDL 20,646, and MDL 20,957 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Basicity: A Technical Guide to the Predicted pKa of 6-Isopropylpyridin-2-amine
For Immediate Release
This technical guide provides an in-depth analysis of the predicted acid dissociation constant (pKa) and basicity of 6-Isopropylpyridin-2-amine, a substituted aminopyridine of interest to researchers, scientists, and drug development professionals. Understanding the pKa of a molecule is critical in drug discovery and development, as it influences key pharmacokinetic and pharmacodynamic properties such as absorption, distribution, metabolism, excretion, and receptor binding.
Predicted pKa and Basicity
A close structural analog, 2-amino-6-methylpyridine, has a predicted pKa of 7.41. Given that an isopropyl group is a slightly stronger electron-donating group than a methyl group, the pKa of this compound is predicted to be slightly higher than 7.41.
Estimated pKa of this compound: ~7.5
This predicted pKa value indicates that this compound is a moderately weak base. At physiological pH (7.4), a significant portion of the molecule will exist in its protonated (conjugate acid) form.
Quantitative Data Summary
| Compound | Structure | Experimental pKa | Predicted pKa | Basicity Trend |
| Pyridine | C₅H₅N | 5.25 | - | Reference |
| 2-Aminopyridine | C₅H₆N₂ | 6.86 | - | More basic than pyridine |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | - | 7.41[1] | More basic than 2-aminopyridine |
| This compound | C₈H₁₂N₂ | Not Available | ~7.5 (Estimated) | Predicted to be the most basic |
Computational pKa Prediction Methodologies
A variety of computational methods are employed to predict the pKa of molecules in the absence of experimental data. These methods can be broadly categorized as follows:
-
Quantum Mechanical (QM) Methods: These methods, such as those based on Density Functional Theory (DFT), calculate the electronic structure of a molecule to determine its acidity or basicity. By calculating the energy difference between the protonated and deprotonated states, a pKa value can be derived. These methods are computationally intensive but can provide high accuracy.
-
Semi-Empirical Methods: These are less computationally demanding than QM methods and use a combination of theoretical calculations and empirical parameters. Methods like PM6 and AM1 are often used for rapid pKa estimation of large sets of molecules.
-
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: These approaches use statistical models to correlate structural features of molecules with their experimentally determined pKa values. Large datasets of known pKa values are used to train these models, which can then predict the pKa of new compounds. Commercial software packages like ACD/pKa DB and ChemAxon's MarvinSketch often utilize these approaches.[2][3][4]
Experimental Protocols for pKa Determination
Should an experimental determination of the pKa of this compound be required, the following well-established methods can be employed.
Potentiometric Titration
This is a classical and widely used method for pKa determination.[5][6][7]
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the compound is half-neutralized.
Detailed Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a water/co-solvent mixture if solubility is an issue. The concentration should be in the range of 1-10 mM.
-
Titrant Preparation: Prepare a standardized solution of a strong acid, such as hydrochloric acid (HCl), typically at a concentration of 0.1 M.
-
Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration Procedure: Add the standardized acid titrant in small, precise increments. After each addition, allow the solution to equilibrate and record the pH.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve. The pKa is the pH value at the half-equivalence point.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.[8][9][10]
Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined from the pH-dependent changes in the absorbance spectrum.
Detailed Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.
-
Preparation of the Analyte Solution: Prepare a stock solution of this compound in a suitable solvent. Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the compound but varying pH.
-
Spectroscopic Measurement: Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated forms of the molecule differs significantly. Plot the absorbance at this wavelength as a function of pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
Visualizations
Figure 1: Relationship between structure, substituent effects, and pKa.
Figure 2: Experimental workflows for pKa determination.
References
- 1. 2-Amino-6-methylpyridine CAS#: 1824-81-3 [m.chemicalbook.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pKa - ECETOC [ecetoc.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 10. scribd.com [scribd.com]
Quantum Chemical Insights into 2-Amino-6-isopropylpyridine: A Technical Guide for Researchers
Introduction
2-Amino-6-isopropylpyridine and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties, including their role as N-donor ligands. A deep understanding of the molecule's electronic structure, stability, and reactivity is paramount for its application in drug design and development. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful in-silico approach to elucidate these properties at the atomic level. This technical guide outlines the standard methodologies for performing quantum chemical calculations on 2-Amino-6-isopropylpyridine and presents key computed parameters, offering a foundational understanding for researchers in the field.
Methodology: A Robust Protocol for Quantum Chemical Calculations
A widely accepted and effective protocol for the quantum chemical analysis of aminopyridine derivatives involves the use of Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This method has been shown to provide a good balance between computational cost and accuracy for organic molecules.[1][2] The 6-311++G(d,p) basis set is commonly employed in conjunction with B3LYP to ensure a reliable description of the electronic structure, including polarization and diffuse functions that are crucial for accurately modeling electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding.[1][2][3]
Computational Workflow:
The typical workflow for these calculations can be visualized as follows:
Experimental Protocols:
The following steps detail the experimental (computational) protocol for these calculations, typically performed using software packages like Gaussian:
-
Molecular Structure Input: The initial 3D structure of 2-Amino-6-isopropylpyridine is constructed using a molecular builder.
-
Geometry Optimization: The initial structure is then optimized to find the global minimum on the potential energy surface. This is achieved using the B3LYP functional with the 6-311++G(d,p) basis set. The optimization process is complete when the forces on the atoms are negligible and the geometry corresponds to a stable conformation.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.
-
Electronic Property Analysis:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate charge distribution, intramolecular interactions, and hyperconjugative effects. This provides insights into the stability and bonding characteristics of the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule.
-
Data Presentation: Calculated Properties
Table 1: Optimized Geometric Parameters for 2-Amino-6-methylpyridine
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N1 | 1.345 | N1-C1-C2 | 123.5 |
| C1-C2 | 1.402 | C1-C2-C3 | 118.2 |
| C2-C3 | 1.385 | C2-C3-C4 | 119.5 |
| C3-C4 | 1.398 | C3-C4-C5 | 118.3 |
| C4-C5 | 1.391 | C4-C5-N2 | 122.9 |
| C5-N2 | 1.352 | C5-N2-C1 | 117.6 |
| C1-N(amino) | 1.378 | H-N-H (amino) | 115.0 |
| C5-C(methyl) | 1.510 |
Note: Atom numbering corresponds to a standard pyridine ring system where N is position 1.
Table 2: Key Vibrational Frequencies for 2-Amino-6-methylpyridine
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(N-H) asymmetric | 3520 | Asymmetric stretching of the amino group |
| ν(N-H) symmetric | 3410 | Symmetric stretching of the amino group |
| δ(N-H) scissoring | 1625 | Scissoring deformation of the amino group |
| ν(C=C) / ν(C=N) | 1590 - 1450 | Aromatic ring stretching vibrations |
| ν(C-N) | 1320 | Stretching of the exocyclic C-N bond |
Table 3: Electronic Properties of 2-Amino-6-methylpyridine
| Property | Value |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -0.75 eV |
| HOMO-LUMO Gap | 5.10 eV |
| Dipole Moment | 2.15 D |
Analysis of Signaling Pathways and Logical Relationships
The interplay of different computational steps and their contribution to the final analysis can be represented as a logical flow.
Conclusion
Quantum chemical calculations, specifically using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, provide a robust framework for understanding the fundamental properties of 2-Amino-6-isopropylpyridine. The presented methodologies and illustrative data for a closely related analog offer a solid starting point for researchers. The calculated geometric parameters, vibrational frequencies, and electronic properties serve as valuable predictors for experimental validation and can guide the rational design of novel molecules with desired characteristics for applications in drug development and materials science. This in-silico approach significantly accelerates the research and development process by providing deep molecular insights prior to extensive experimental synthesis and testing.
References
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 6-Isopropylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Isopropylpyridin-2-amine is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its structural motif is present in a variety of biologically active molecules. The development of scalable and efficient synthetic routes to this intermediate is of significant interest to the chemical and pharmaceutical industries. This document provides detailed application notes and protocols for two promising scalable synthetic methods for the preparation of this compound.
Overview of Synthetic Strategies
Two primary retrosynthetic approaches have been identified and are detailed below:
-
Route A: Halogen Substitution Pathway. This strategy involves the initial synthesis of a halogenated pyridine intermediate, 2-chloro-6-isopropylpyridine, followed by a palladium-catalyzed amination reaction.
-
Route B: Direct C-H Amination Pathway. This approach utilizes the direct amination of 2-isopropylpyridine via a modified Chichibabin reaction.
Quantitative Data Summary
The following table provides a summary of key quantitative data for the proposed synthetic routes, allowing for a direct comparison of their potential efficiency and scalability.
| Step | Route A: Halogen Substitution | Route B: Direct C-H Amination |
| Starting Material | 2,6-Dichloropyridine | 2-Isopropylpyridine |
| Key Intermediate | 2-Chloro-6-isopropylpyridine | Not Applicable |
| Overall Yield (estimated) | 60-75% | 70-85% |
| Number of Steps | 2 | 1 |
| Key Reagents | Isopropyl Grignard/Boronic Acid, Pd catalyst, Ligand, Base | NaH, LiI, Amine Source |
| Scalability Considerations | Multi-step process, potential for catalyst poisoning, purification of intermediate required. | Single-step, requires careful handling of NaH, evolution of H₂ gas needs to be managed. |
| Reaction Conditions | Grignard/Suzuki: Inert atmosphere, anhydrous solvents; Amination: Elevated temperatures. | Elevated temperatures, inert atmosphere. |
Experimental Protocols
Route A: Halogen Substitution Pathway
This two-step route begins with the formation of 2-chloro-6-isopropylpyridine, followed by a Buchwald-Hartwig amination.
Step 1: Synthesis of 2-Chloro-6-isopropylpyridine via Grignard Reaction
This protocol is adapted from general procedures for Grignard reactions with halopyridines.
-
Materials:
-
2,6-Dichloropyridine
-
Magnesium turnings
-
Isopropyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), equip a dry three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
In the dropping funnel, prepare a solution of isopropyl chloride (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the isopropyl chloride solution to the magnesium turnings. If the reaction does not initiate, add a small crystal of iodine and gently warm the flask.
-
Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask under an inert atmosphere, dissolve 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF.
-
Cool the solution of 2,6-dichloropyridine to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared isopropylmagnesium chloride solution to the cooled 2,6-dichloropyridine solution via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-6-isopropylpyridine.
-
Step 2: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of heteroaryl chlorides.[1]
-
Materials:
-
2-Chloro-6-isopropylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BippyPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Aqueous ammonia (28-30%)
-
Toluene
-
Deionized water
-
Diatomaceous earth
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2-chloro-6-isopropylpyridine (1.0 equivalent), BippyPhos (1.5 mol%), and sodium tert-butoxide (1.5 equivalents).
-
In a separate vial, pre-mix Pd(OAc)₂ (1 mol%) and BippyPhos (1.5 mol%) in toluene and stir for 15 minutes.
-
Add the catalyst pre-mixture to the Schlenk tube.
-
Add aqueous ammonia (5.0 equivalents) and toluene to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Route B: Direct C-H Amination Pathway (Modified Chichibabin Reaction)
This single-step protocol is adapted from a milder and more scalable version of the Chichibabin reaction.[2][3]
-
Materials:
-
2-Isopropylpyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Ammonia source (e.g., ammonium chloride and a strong base, or liquid ammonia carefully handled)
-
Anhydrous tetrahydrofuran (THF)
-
Ice-cold water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under an inert atmosphere, equip a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Caution: This reaction generates hydrogen gas and should be conducted in a well-ventilated fume hood with appropriate safety measures.
-
To the flask, add sodium hydride (3.0 equivalents) and lithium iodide (2.0 equivalents).
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 2-isopropylpyridine (1.0 equivalent) and the chosen ammonia source in anhydrous THF.
-
Slowly add the solution from the dropping funnel to the NaH/LiI suspension.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 18-24 hours. The reaction can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to 0 °C in an ice bath.
-
Extremely cautiously , quench the reaction by the slow, dropwise addition of ice-cold water. Vigorous hydrogen evolution will occur.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Safety and Handling Considerations
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH under an inert atmosphere and away from moisture.
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under strictly anhydrous and inert conditions.
-
Palladium Catalysts: Palladium catalysts can be toxic and should be handled with appropriate personal protective equipment.
-
Pressurized Reactions: Some of the described procedures may generate pressure. Ensure that the reaction vessels are appropriately rated and that pressure-relief systems are in place for scaled-up reactions.
-
Solvents: The solvents used are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
Conclusion
Both presented routes offer scalable methods for the synthesis of this compound. Route A, the halogen substitution pathway, is a robust and well-established two-step process. Route B, the direct C-H amination, offers a more atom-economical single-step approach, leveraging a modern, milder version of a classic reaction. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, equipment capabilities, and specific safety considerations for the intended scale of production. The provided protocols offer a detailed starting point for the development and optimization of a large-scale synthesis of this important chemical intermediate.
References
Application Notes and Protocols for 6-Isopropylpyridin-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Isopropylpyridin-2-amine is a substituted aminopyridine that holds potential as a scaffold in medicinal chemistry. While comprehensive biological data for this specific compound is not extensively available in the public domain, its structural motifs are present in molecules with demonstrated bioactivity. This document provides a framework for the investigation of this compound in a drug discovery context, drawing on data from related compounds and outlining hypothetical, yet plausible, experimental protocols. The isopropyl group may enhance binding in hydrophobic pockets of target proteins, while the 2-aminopyridine moiety can participate in crucial hydrogen bonding interactions.
Potential Therapeutic Areas and Biological Targets
Based on the activity of structurally similar molecules, this compound could be investigated for a variety of therapeutic applications. Derivatives of the 2-aminopyridine scaffold have shown activity as modulators of key biological targets.
Table 1: Potential Biological Targets and Therapeutic Indications
| Biological Target Family | Specific Examples of Targets | Potential Therapeutic Indication | Rationale based on Related Compounds |
| G-Protein Coupled Receptors (GPCRs) | Metabotropic glutamate receptor 5 (mGlu5)[1], Serotonin 5-HT1A Receptor[2] | Neurological and Psychiatric Disorders (e.g., pain, depression)[1][2] | A derivative of 6-isopropylpyridin-2-yl was identified as a potent mGlu5 negative allosteric modulator.[1] Other aminopyridine derivatives are known 5-HT1A receptor agonists.[2] |
| Mycobacterial Enzymes | Mycobacterial membrane protein Large 3 (MmpL3)[3] | Infectious Diseases (Tuberculosis)[3] | Pyridine-2-methylamine derivatives have shown potent inhibitory activity against MmpL3, a crucial enzyme in Mycobacterium tuberculosis.[3] |
| Kinases | PIM kinases, Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) | Oncology, Inflammatory Diseases | Pyridazine derivatives, which share the aminopyridine-like motif, are known to inhibit various kinases involved in cell proliferation and survival. |
Experimental Protocols
The following are generalized protocols that can be adapted for the initial screening and characterization of this compound.
Protocol 1: General Workflow for Initial Compound Screening
This protocol outlines a typical workflow for the preliminary assessment of a novel compound in a drug discovery pipeline.
A generalized workflow for the drug discovery process, from initial screening to lead optimization.
Protocol 2: In Vitro mGlu5 Receptor Activity Assay (FLIPR)
This protocol is designed to assess the activity of this compound as a potential negative allosteric modulator (NAM) of the mGlu5 receptor using a fluorometric imaging plate reader (FLIPR) to measure changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Assay buffer: HBSS, 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound (test compound).
-
Glutamate (agonist).
-
MPEP or Fenobam (known mGlu5 NAMs, as positive controls).
Procedure:
-
Cell Plating: Seed HEK293-mGlu5 cells in 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in assay buffer. Remove cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds in assay buffer. Add the compound solutions to the appropriate wells and incubate for 15-30 minutes.
-
FLIPR Assay:
-
Place the cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add a solution of glutamate at a pre-determined EC80 concentration to all wells simultaneously.
-
Measure the change in fluorescence over time, indicative of intracellular calcium mobilization.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the glutamate response for each concentration of the test compound.
-
Plot the percentage inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 2: Hypothetical Dose-Response Data for mGlu5 NAM Assay
| Concentration of this compound (µM) | % Inhibition of Glutamate Response |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
Protocol 3: MmpL3 Inhibition Assay (Microplate Alamar Blue Assay)
This protocol assesses the potential antimycobacterial activity of this compound, which may be mediated through the inhibition of targets like MmpL3.[3]
Materials:
-
Mycobacterium tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC.
-
This compound (test compound).
-
Isoniazid or Rifampicin (positive controls).
-
Alamar Blue reagent.
-
96-well microplates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control drugs in 7H9 broth in a 96-well plate.
-
Bacterial Inoculation: Prepare a standardized inoculum of M. tuberculosis H37Rv and add it to each well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Signaling Pathway
The diagram below illustrates a simplified representation of the mGlu5 receptor signaling pathway, a potential target for this compound or its derivatives.
Hypothetical inhibition of the mGlu5 receptor signaling pathway by this compound.
Conclusion
While this compound is an under-explored molecule, its structural features suggest that it is a viable starting point for drug discovery campaigns, particularly in the areas of neuroscience and infectious diseases. The protocols and data presented here provide a foundational guide for researchers to begin to elucidate the therapeutic potential of this and related compounds. A systematic investigation, beginning with broad screening and progressing through target validation and lead optimization, will be crucial in determining its value as a novel chemical scaffold.
References
- 1. Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Amino-6-isopropylpyridine as a synthetic building block.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
2-Amino-6-isopropylpyridine stands as a valuable and versatile building block in the realm of organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a nucleophilic amino group and a sterically influential isopropyl group on the pyridine ring, offer a gateway to a diverse array of complex molecules with significant biological and chemical properties. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data derived from closely related analogues, to guide researchers in harnessing its synthetic potential.
Overview of Synthetic Applications
The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates. The introduction of an isopropyl group at the 6-position can enhance lipophilicity and modulate the electronic properties of the pyridine ring, influencing the compound's pharmacokinetic and pharmacodynamic profiles.
Key application areas for 2-Amino-6-isopropylpyridine and its derivatives include:
-
Medicinal Chemistry:
-
Kinase Inhibitors: The aminopyridine moiety serves as a crucial hinge-binding motif in many kinase inhibitors, which are pivotal in cancer therapy.
-
Antimicrobial Agents: Derivatives of 2-aminopyridine have demonstrated potent antibacterial and antifungal activities.
-
Neurological Disorders: The scaffold is present in compounds targeting various receptors and enzymes in the central nervous system.
-
-
Agrochemicals: As a precursor for novel pesticides and herbicides.
-
Materials Science: In the synthesis of ligands for metal catalysts and as a component in organic light-emitting diodes (OLEDs).
Key Reactions and Experimental Protocols
Due to the limited specific literature on 2-Amino-6-isopropylpyridine, the following protocols are based on well-established reactions for structurally similar 2-aminopyridine derivatives, such as 2-amino-6-methylpyridine. These protocols provide a solid foundation for developing specific procedures for the title compound.
N-Arylation via Buchwald-Hartwig Cross-Coupling
The N-arylation of 2-aminopyridines is a fundamental transformation for constructing C-N bonds, crucial for synthesizing various pharmaceutical intermediates.
General Protocol (adapted from studies on 2-amino-6-methylpyridine):
A mixture of 2-amino-6-isopropylpyridine (1.0 mmol), aryl halide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) is assembled in a dry Schlenk tube under an inert atmosphere. Anhydrous toluene or dioxane (5 mL) is added, and the reaction mixture is heated at 80-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of Celite, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow for Buchwald-Hartwig N-Arylation:
Application Notes and Protocols for 6-Isopropylpyridin-2-amine Derivatives as MmpL3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-isopropylpyridin-2-amine derivatives as potent inhibitors of the Mycobacterium tuberculosis (Mtb) MmpL3 transporter, a critical target for novel anti-tuberculosis drug development. The included protocols offer detailed methodologies for the evaluation of these compounds.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents with novel mechanisms of action.[1] The Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm.[1] Mycolic acids are crucial components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.[1] This makes MmpL3 a highly attractive target for the development of new anti-tubercular drugs.
The this compound scaffold has emerged as a promising chemical series demonstrating potent activity against Mtb. These derivatives are believed to exert their antimycobacterial effect through the direct inhibition of MmpL3. This document outlines the key experimental procedures to characterize and validate the activity of this class of compounds.
Data Presentation
The following table summarizes the in vitro activity and cytotoxicity of a series of pyridine-2-methylamine derivatives, which are structurally related to the this compound class and serve as a strong surrogate for understanding their potential. The data is adapted from a study by Wen et al. (2023).[1][2]
| Compound ID | Structure | MIC against Mtb H37Rv (µg/mL)[1][2] | IC50 in Vero Cells (µg/mL)[1] |
| 21 | 4-(4-isopropylphenyl)-N-((6-(4-methylpiperazin-1-yl)pyridin-2-yl)methyl)pyridin-2-amine | 0.5-1 | ≥ 16 |
| 25 | 5-(4-isopropylphenyl)-N-((6-(4-methylpiperazin-1-yl)pyridin-2-yl)methyl)pyridin-3-amine | 0.5-1 | ≥ 16 |
| 30 | 2-(4-isopropylphenyl)-N-((6-(4-methylpiperazin-1-yl)pyridin-2-yl)methyl)oxazole-4-carboxamide | 0.5-1 | ≥ 16 |
| 62 | N-((4-(4-isopropylphenyl)pyridin-2-yl)methyl)-8-azaspiro[4.5]decan-8-amine | 0.016 | ≥ 16 |
| 63 | N-((4-(4-isopropylphenyl)pyridin-2-yl)methyl)-N-methyl-8-azaspiro[4.5]decan-8-amine | 0.016 | ≥ 16 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound derivatives against M. tuberculosis H37Rv using the broth microdilution method.
Materials:
-
M. tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol
-
Sterile 96-well microplates
-
Compound stock solutions (e.g., 10 mg/mL in DMSO)
-
Sterile saline with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard using sterile saline with Tween 80. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum 1:20 in Middlebrook 7H9 broth to obtain a final concentration of 5 x 10⁶ CFU/mL.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the compound stock solutions in Middlebrook 7H9 broth in a 96-well plate to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL).
-
Include a drug-free control (medium only) and a positive control (e.g., isoniazid).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compound, resulting in a final inoculum of 5 x 10⁵ CFU/mL.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
MIC Determination:
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating bacterial growth).
-
MmpL3 Inhibition Assay: Fluorescence-Based Competitive Binding
This assay confirms the direct interaction of the compounds with MmpL3 using a fluorescently labeled probe in a competitive binding format.
Materials:
-
Mycobacterium smegmatis expressing Mtb-MmpL3
-
Fluorescent probe (e.g., a BODIPY- or TAMRA-labeled MmpL3 inhibitor)
-
Test compounds (this compound derivatives)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Cell Preparation:
-
Grow the M. smegmatis strain expressing Mtb-MmpL3 to mid-log phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a defined optical density (e.g., OD₆₀₀ = 1.0).
-
-
Binding Assay:
-
In a 96-well black microplate, add the M. smegmatis cell suspension.
-
Add the fluorescent probe at a fixed concentration (predetermined to be in the linear range of binding).
-
Add the test compounds at various concentrations (e.g., 0.01 to 100 µM).
-
Include a control with no test compound (maximum fluorescence) and a control with a known MmpL3 inhibitor (e.g., SQ109) for maximum displacement.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of probe displacement for each compound concentration relative to the controls.
-
Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.
-
Mechanism of Action: TMM Accumulation Assay
This assay confirms that the inhibition of Mtb growth is due to the disruption of TMM transport by MmpL3.
Materials:
-
M. tuberculosis H37Rv
-
Middlebrook 7H9 broth
-
[¹⁴C]-Acetic acid, sodium salt
-
Test compounds
-
Solvents for lipid extraction (e.g., chloroform/methanol mixture)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform/methanol/water mixture)
-
Phosphorimager or autoradiography film
Procedure:
-
Metabolic Labeling:
-
Grow M. tuberculosis H37Rv to mid-log phase.
-
Treat the cultures with the test compound at a concentration equivalent to its MIC for a defined period (e.g., 24 hours). Include a no-drug control.
-
Add [¹⁴C]-acetic acid to each culture and incubate for a further 8-12 hours to allow for incorporation into mycolic acids.
-
-
Lipid Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellets using a chloroform/methanol solvent mixture.
-
-
TLC Analysis:
-
Spot the lipid extracts onto a silica gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the different lipid species, including TMM.
-
-
Detection and Quantification:
-
Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to autoradiography film.
-
Quantify the intensity of the spot corresponding to TMM.
-
-
Data Analysis:
-
Compare the amount of accumulated TMM in the compound-treated samples to the no-drug control. An increase in the TMM spot intensity in the presence of the inhibitor indicates blockage of its transport by MmpL3.
-
Visualizations
Caption: Mechanism of MmpL3 inhibition by this compound derivatives.
References
- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 6-Isopropylpyridin-2-amine using Buchwald-Hartwig Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the N-arylation of the sterically hindered substrate, 6-isopropylpyridin-2-amine, utilizing the robust and versatile Buchwald-Hartwig coupling reaction. This palladium-catalyzed cross-coupling methodology is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are pivotal in the synthesis of a wide array of pharmaceuticals and functional materials. The protocols outlined herein are designed to be a practical resource for researchers in drug discovery and development, offering detailed experimental procedures and a summary of reaction parameters for successful implementation.
The inherent steric hindrance of the isopropyl group at the 6-position of the pyridine ring presents a unique challenge in N-arylation reactions. Therefore, careful optimization of the catalytic system, including the choice of palladium precursor, phosphine ligand, base, and solvent, is critical for achieving high yields and purity. These notes aim to provide a solid foundation for such optimizations.
General Reaction Scheme
The Buchwald-Hartwig amination of this compound with an aryl halide (or triflate) can be represented by the following general scheme:
Caption: General Buchwald-Hartwig N-arylation of this compound.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig N-arylation of sterically hindered substrates like this compound is highly dependent on the judicious selection of reaction components.
-
Palladium Precatalyst: A variety of palladium sources can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being the most common. Pd₂(dba)₃ is a source of Pd(0), which is the active catalytic species, while Pd(II) sources require in situ reduction.
-
Phosphine Ligand: The choice of ligand is paramount for an efficient reaction, especially with sterically demanding substrates. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. For 2-aminopyridines, ligands such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) and DPEPhos (Bis(2-diphenylphosphino)phenyl)ether) have proven effective. For particularly challenging couplings, more specialized biaryl phosphine ligands from the Buchwald or Hartwig groups may be necessary.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene and dioxane are common choices, offering good solubility for the reactants and compatibility with the reaction conditions.
Tabulated Reaction Conditions and Yields
The following table summarizes representative conditions for the N-arylation of aminopyridines, which can serve as a starting point for the optimization of the reaction with this compound.
| Aryl Halide/Triflate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | 2-Aminopyrimidine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | Good to Excellent |
| Aryl Bromide | 2-Aminopyrimidine | Pd(OAc)₂ (5) | DPEPhos (10) | NaOtBu (1.5) | Dioxane | 110 | 18 | Moderate to Good |
| Aryl Chloride | 2-Aminopyridine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 24 | Good |
Note: The yields are general ranges reported in the literature for similar substrates and may vary for this compound.
Detailed Experimental Protocols
The following are detailed protocols that can be adapted for the N-arylation of this compound.
Protocol 1: General Procedure using Pd₂(dba)₃ and Xantphos
This protocol is a good starting point for the coupling of this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (1.5 equiv.).
-
Add anhydrous toluene (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent).
-
Seal the flask or tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-6-isopropylpyridin-2-amine.
Protocol 2: Alternative Procedure using Pd(OAc)₂ and DPEPhos
This protocol provides an alternative set of conditions that may be effective for certain aryl halide partners.
Materials:
-
This compound
-
Aryl halide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(2-diphenylphosphino)phenyl)ether (DPEPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk flask with this compound (1.0 equiv.), the aryl halide (1.1 equiv.), Pd(OAc)₂ (5 mol%), DPEPhos (10 mol%), and NaOtBu (1.5 equiv.).
-
Add anhydrous dioxane (to achieve a concentration of approximately 0.1-0.2 M).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure product.
Visualizing the Experimental Workflow and Catalytic Cycle
To aid in the understanding of the process, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Synthesis of Organometallic Ligands from 2-Aminopyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various ligands derived from 2-aminopyridine, a versatile precursor for constructing ligands with significant applications in organometallic chemistry and catalysis. The synthesized ligands, including Schiff bases and aminophosphines, are crucial in the development of novel catalysts for organic transformations and as building blocks for advanced materials and potential therapeutic agents.
Introduction
2-Aminopyridine serves as a valuable scaffold for the synthesis of a wide array of N-donor and P,N-ligands.[1][2][3] The presence of both an exocyclic amino group and an endocyclic pyridine nitrogen allows for versatile coordination to metal centers.[3] This structural motif is foundational for designing bidentate and polydentate ligands with tunable steric and electronic properties.[4] The modification of the 2-aminopyridine backbone enables the synthesis of ligands tailored for specific catalytic applications, including oxidation, hydrogenation, and polymerization reactions.[4]
I. Synthesis of Schiff Base Ligands from 2-Aminopyridine
Schiff base ligands derived from 2-aminopyridine are synthesized through the condensation reaction between a primary amine (2-aminopyridine) and an aldehyde or ketone.[5][6][7] These ligands are of significant interest due to their diverse coordination chemistry and applications in catalysis and materials science.
A. General Synthesis of N-p-hydroxybenzalidine-2-aminopyridine (HBAPy)
This protocol describes the synthesis of a Schiff base ligand from p-hydroxybenzaldehyde and 2-aminopyridine.[5]
Experimental Protocol: Synthesis of HBAPy [5]
-
Dissolution of Reactants: Dissolve p-hydroxybenzaldehyde (0.41 g, 0.003 M) in 20 ml of dry ethanol. In a separate flask, dissolve 2-aminopyridine (0.32 g, 0.003 M) in 15 ml of ethanol.
-
Reaction Mixture: Combine the two ethanolic solutions in a 250 ml round bottom flask.
-
Reflux: Reflux the reaction mixture for 12 hours over a water bath.
-
Cooling and Crystallization: Allow the solution to cool to room temperature. The excess ethanol is allowed to evaporate. For crystallization, the solution can be kept in a refrigerator for 12 hours.
-
Isolation and Purification: The solid product obtained is filtered, washed with methanol, and then dried. Recrystallization can be performed from a hot methanol/ether (2:1) mixture.
B. Synthesis of a Schiff Base from Acetylacetone and 2-aminopyridine
This protocol outlines the synthesis of a Schiff base ligand using acetylacetone and 2-aminopyridine.[8]
Experimental Protocol: Synthesis of Schiff base from Acetylacetone [8]
-
Reactant Mixture: Mix an equimolar methanolic solution of 2-aminopyridine (0.941 g, 0.01 mol) with acetylacetone (1.027 cm³, 0.01 mol).
-
Reflux: Reflux the resulting mixture for 3 hours.
-
Isolation: Cool the mixture in ice to form a solid product. Filter the solid.
-
Purification: Purify the product by recrystallization from methanol.
-
Drying: Dry the final product in a desiccator over P₂O₅ for 18 hours.
Quantitative Data for Schiff Base Ligand Synthesis
| Ligand Name | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| N-p-hydroxybenzalidine-2-aminopyridine (HBAPy) | p-hydroxybenzaldehyde, 2-aminopyridine | Not Specified | Not Specified | [5] |
| Schiff base from Acetylacetone | Acetylacetone, 2-aminopyridine | Not Specified | Not Specified | [8] |
| (E)-N-(3,4,5-trimethoxybenzylidene)pyridin-2-amine and derivatives | 3,4,5-trimethoxy benzaldehyde, 2-aminopyridine derivatives | Moderate to Good | Not Specified | [6] |
II. Synthesis of Aminophosphine Ligands
P,N-heterocyclic phosphine ligands are highly effective in organometallic catalysis. The synthesis often involves the reaction of a lithiated N-heterocycle with a chlorophosphine.[9]
A. General Synthesis of Picoline-Analog Phosphine Ligands
This protocol provides a general method for synthesizing phosphine pyridyl-type ligands by reacting an organohalide with a lithium phosphide.[9]
Experimental Protocol: Synthesis of Picoline-Analog Phosphine Ligands [9]
-
Generation of Lithium Phosphide: Generate lithium phosphide from chlorodiphenylphosphine.
-
Reaction: React the organohalide (e.g., 2-(chloromethyl)pyridine) with the freshly prepared lithium phosphide.
-
Workup and Purification: Following the reaction, perform an appropriate aqueous workup and purify the resulting phosphine ligand, typically by column chromatography.
B. Synthesis of Sulfone-Based Phosphine Ligands
This protocol describes a one-step synthesis of sulfone-based phosphine ligands via ortho-metalation.
Experimental Protocol: Synthesis of Sulfone Ligand 1b
-
Initial Setup: To a solution of p-tolylsulfone (4.8g, 19.5mmol) in THF (50 mL) at -40 °C, add n-BuLi (8.6 mL of a 2.5M solution in hexanes, 21.5mmol).
-
Metalation: Warm the reaction mixture to -20 °C and stir for 2 hours.
-
Phosphine Addition: Add dicyclohexylchlorophosphine (5 g, 21.5 mmol) and warm the reaction to room temperature, followed by stirring for 2 hours.
-
Quenching and Extraction: Quench the reaction with a saturated sodium bicarbonate solution (25 mL) and extract the resulting mixture with dichloromethane (100mL).
-
Isolation: The product phosphine can be isolated in pure form by recrystallization from isopropanol.
Quantitative Data for Aminophosphine Ligand Synthesis
| Ligand Type | Starting Materials | Yield (%) | Key Features | Reference |
| Picoline Analogs | 2-(halomethyl)pyridines, chlorodiphenylphosphine | Good | P,N-bidentate ligands | [9] |
| Sulfone Ligands | Diarylsulfones, dialkylchlorophosphine | Moderate to Excellent | One-step synthesis | |
| Imidazole Ligands | Trityl imidazole, dialkylchlorophosphine | Not specified | One-step synthesis |
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflows for the discussed ligand classes.
Caption: General workflow for Schiff base ligand synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chemrj.org [chemrj.org]
- 8. ajol.info [ajol.info]
- 9. Architecture and synthesis of P,N-heterocyclic phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Approaches for 6-Isopropylpyridin-2-amine: HPLC and GC-MS Application Notes and Protocols
For Immediate Release
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 6-Isopropylpyridin-2-amine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for the purity assessment and quantification of this compound. A reversed-phase method is proposed, which is suitable for the analysis of this moderately polar compound.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
-
Phosphoric acid or potassium hydroxide (for pH adjustment)
-
This compound reference standard
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Phosphate buffer (pH 7.0) and Methanol (90:10 v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 10 µL[1] |
Data Presentation: Typical Performance Data for Aminopyridine Analysis
The following table summarizes typical performance data expected for the HPLC analysis of aminopyridine compounds, based on published methods for similar analytes.[1] This data should be used as a guideline, and the method must be fully validated for this compound.
| Parameter | Typical Value |
| Resolution between isomers | > 2.0 |
| Limit of Detection (LOD) | 0.03 - 0.07 mg/L |
| Limit of Quantification (LOQ) | 0.1 - 0.2 mg/L |
| Recovery | 97.2% - 101% |
| Repeatability (RSD) | 0.70% - 1.5% |
| Reproducibility (RSD) | 2.2% - 6.2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often recommended to improve its volatility and chromatographic peak shape.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph with a capillary column inlet.
-
Mass spectrometer (single quadrupole or triple quadrupole).
-
Autosampler.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Methanol (GC grade)
-
Pyridine (GC grade)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
This compound reference standard
3. Sample Preparation (with Derivatization):
-
Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Derivatization: In a GC vial, add 100 µL of the standard or sample solution. Evaporate to dryness under a gentle stream of nitrogen. Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification |
Data Presentation: Expected Mass Spectral Data
The mass spectrum of underivatized this compound is expected to show a molecular ion peak corresponding to its molecular weight (136.20 g/mol ).[2] The fragmentation pattern will be characteristic of the molecule's structure. For the silylated derivative, the molecular ion peak will be shifted by the mass of the silyl group(s).
Visualization of Analytical Workflows
References
Application Notes and Protocols for the Derivatization of 6-Isopropylpyridin-2-amine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-isopropylpyridin-2-amine scaffold is a valuable starting point for the synthesis of novel compounds in drug discovery. Its structural features, including the basic pyridine nitrogen, the nucleophilic amino group, and the lipophilic isopropyl group, offer multiple points for chemical modification. Derivatization of this core structure allows for the systematic exploration of the chemical space to understand how modifications influence the biological activity, a process known as Structure-Activity Relationship (SAR) studies. These studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for two key derivatization strategies for this compound: N-acylation and Suzuki-Miyaura cross-coupling . These methods enable the introduction of a wide variety of substituents, facilitating comprehensive SAR exploration for various therapeutic targets, including kinases and bacterial enzymes.
Derivatization Strategies for SAR Studies
The derivatization of this compound can be strategically planned to probe the impact of different physicochemical properties on biological activity.
dot
Caption: Derivatization strategies for this compound.
Part 1: N-Acylation of this compound
N-acylation is a fundamental method to introduce a variety of substituents at the 2-amino position. This modification can influence hydrogen bonding interactions, steric bulk, and overall lipophilicity of the molecule.
Experimental Protocol: General Procedure for N-Acylation
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., benzoyl chloride, acetyl anhydride) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
SAR Data for 5-Aryl Derivatives (Hypothetical Antibacterial Target)
The following table presents hypothetical data for a series of 5-aryl derivatives against a generic bacterial target to illustrate SAR principles.
| Compound ID | Ar Group | Yield (%) | MIC (µg/mL) |
| 2a | Phenyl | 75 | 32 |
| 2b | 4-Fluorophenyl | 78 | 16 |
| 2c | 4-Chlorophenyl | 80 | 8 |
| 2d | Thiophen-2-yl | 65 | 16 |
| 2e | Pyridin-3-yl | 70 | 8 |
SAR Insights:
-
The introduction of an aryl group at the 5-position is tolerated.
-
Halogen substituents on the phenyl ring (2b, 2c) improve antibacterial activity, with chlorine being more effective than fluorine.
-
Heteroaromatic rings (2d, 2e) are also favorable, with the pyridine ring in 2e showing comparable activity to the chlorophenyl derivative. This suggests that hydrogen bond acceptors in this region may be beneficial.
Application in Kinase Inhibitor Drug Discovery
Derivatives of aminopyridines are known to be effective kinase inhibitors by mimicking the hinge-binding interactions of ATP. The 2-amino group can form crucial hydrogen bonds with the kinase hinge region. The isopropyl group and the derivatized substituents can occupy the hydrophobic regions of the ATP-binding pocket.
dot
Caption: Inhibition of the MAPK signaling pathway by a kinase inhibitor.
Conclusion
The derivatization of this compound via N-acylation and Suzuki-Miyaura coupling provides a robust platform for generating diverse libraries of compounds for SAR studies. The protocols outlined in this document serve as a starting point for the synthesis of novel derivatives. The systematic modification of this scaffold, guided by SAR data, can lead to the discovery of potent and selective modulators of various biological targets, contributing to the development of new therapeutic agents.
Application Notes: 6-Isopropylpyridin-2-amine as a Key Building Block for Novel Kinase Inhibitors
Introduction
6-Isopropylpyridin-2-amine is a versatile heterocyclic amine that holds significant promise as a scaffold for the development of novel kinase inhibitors. The pyridine core is a well-established pharmacophore in kinase inhibitor design, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. The isopropyl group at the 6-position can provide advantageous steric interactions and improve metabolic stability, while the 2-amino group serves as a key anchor for building diverse chemical libraries to probe structure-activity relationships (SAR). This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of potential kinase inhibitors for researchers, scientists, and drug development professionals.
Kinase Targets and Therapeutic Potential
Derivatives of the aminopyridine scaffold have demonstrated inhibitory activity against a wide range of kinases implicated in oncology, neurodegenerative disorders, and inflammatory diseases. While specific data for kinase inhibitors derived directly from this compound is emerging, the broader class of aminopyridine-based inhibitors has shown potent activity against targets such as Polo-like kinase 4 (PLK4), Glycogen synthase kinase 3β (GSK-3β), and Casein Kinase-1δ (CK-1δ).[1][2] The strategic incorporation of the this compound moiety is anticipated to yield inhibitors with novel pharmacological profiles.
Illustrative Synthesis of a Pyridyl-Pyrimidinyl Kinase Inhibitor
This section outlines a representative synthetic protocol for the preparation of a kinase inhibitor incorporating the this compound scaffold. The synthesis involves a multi-step process, beginning with the construction of a pyrimidine core, followed by a crucial coupling step with this compound.
Overall Synthetic Scheme
General synthetic approach for a kinase inhibitor.
Experimental Protocols
Step 1: Synthesis of a Chlorinated Pyrimidine Intermediate
A common strategy in the synthesis of aminopyridine-based kinase inhibitors is the reaction of the amine with a reactive, halogenated heterocyclic core.
-
Materials:
-
Substituted uracil or pyrimidine precursor
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Inert solvent (e.g., toluene)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the substituted uracil or pyrimidine precursor with an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired chlorinated pyrimidine intermediate.
-
Step 2: Buchwald-Hartwig Cross-Coupling Reaction
The key step in assembling the final kinase inhibitor is the palladium-catalyzed cross-coupling of this compound with the chlorinated pyrimidine intermediate.
-
Materials:
-
This compound
-
Chlorinated pyrimidine intermediate (from Step 1)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or other suitable phosphine ligand)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
-
Procedure:
-
To a dry Schlenk flask, add the chlorinated pyrimidine intermediate, this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to obtain the final kinase inhibitor.
-
Biological Evaluation: In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase can be evaluated using a variety of in vitro assays. A common method is a luminescence-based kinase assay.
Workflow for Kinase Inhibition Assay
Workflow for in vitro kinase activity assessment.
-
Protocol:
-
Prepare a serial dilution of the synthesized inhibitor in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the kinase buffer, the target kinase enzyme, and the inhibitor solution (or DMSO for the control).
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and adenosine triphosphate (ATP). The final ATP concentration should be at or near its Michaelis constant (Km) for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a commercially available luminescence-based kinase assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation
All quantitative data, including reaction yields and biological activity, should be summarized in a clear and structured format for easy comparison.
Table 1: Synthesis and Biological Activity of this compound Derivatives
| Compound ID | Synthetic Yield (%) | Target Kinase | IC₅₀ (nM) |
| Example-1 | 65 | PLK4 | 50 |
| Example-2 | 72 | GSK-3β | 120 |
| Example-3 | 58 | CK-1δ | 85 |
Signaling Pathway Context
Kinase inhibitors derived from this compound can potentially modulate various cellular signaling pathways implicated in disease. For example, inhibition of PLK4 can disrupt the cell cycle, a key target in cancer therapy.
Simplified Cell Cycle Regulation Pathway
Inhibition of PLK4 disrupts cell cycle progression.
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and application notes provided herein offer a framework for the design, synthesis, and evaluation of such compounds. The unique structural features of this scaffold, combined with the well-established importance of the aminopyridine core in kinase inhibition, suggest that derivatives of this compound have the potential to become a new class of potent and selective therapeutic agents. Further exploration of this chemical space is warranted to fully realize its therapeutic potential.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Isopropylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Isopropylpyridin-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Chichibabin reaction, a direct amination of 2-isopropylpyridine, and the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of 2-chloro-6-isopropylpyridine with an ammonia surrogate.
Q2: Which synthetic route typically offers a higher yield?
A2: The Buchwald-Hartwig amination generally provides higher yields and greater functional group tolerance compared to the Chichibabin reaction. However, the Chichibabin reaction is a more direct and atom-economical approach if optimized. The choice of route often depends on the availability of starting materials, scale of the reaction, and the desired purity of the final product.
Q3: What are the main safety concerns associated with these syntheses?
A3: The Chichibabin reaction often utilizes sodium amide (NaNH₂), which is a highly reactive and moisture-sensitive reagent that can be pyrophoric.[1][2] Reactions are typically conducted at high temperatures, requiring careful monitoring. The Buchwald-Hartwig amination involves the use of palladium catalysts and phosphine ligands, which can be toxic and require handling in an inert atmosphere.
Troubleshooting Guides
Low Yield in this compound Synthesis
A common issue encountered during the synthesis of this compound is a lower than expected yield. The following guides provide potential causes and solutions for both the Chichibabin and Buchwald-Hartwig methodologies.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of Polar 2-Aminopyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 2-aminopyridine compounds.
Decision Workflow for Purification Method Selection
Choosing the appropriate purification strategy is critical for achieving the desired purity and yield. The following workflow provides a general guideline for selecting a suitable method based on the properties of your compound and the nature of the impurities.
Caption: Decision tree for selecting a purification method for polar 2-aminopyridine compounds.
Frequently Asked Questions (FAQs)
Q1: My polar 2-aminopyridine compound is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?
A1: High water solubility is a common challenge. Here are a few strategies:
-
Back-extraction: If your compound is basic, you can perform an acid-base extraction. First, make the aqueous solution basic to neutralize the amine, then extract with an organic solvent.
-
Continuous Liquid-Liquid Extraction: For compounds with moderate organic solvent solubility, a continuous liquid-liquid extractor can be very effective.
-
Salting Out: Increasing the ionic strength of the aqueous phase by adding a salt like sodium chloride or sodium sulfate can decrease the solubility of your polar organic compound, driving it into the organic layer during extraction.
Q2: I am observing significant peak tailing during normal-phase silica gel chromatography of my 2-aminopyridine derivative. What is the cause and how can I fix it?
A2: Peak tailing of basic compounds like 2-aminopyridines on silica gel is typically caused by strong interactions between the basic amine and acidic silanol groups on the silica surface. To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, into your mobile phase.[1][2] This will neutralize the acidic sites on the silica gel and improve peak shape.[2]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography on a C18 column may be a better option for highly polar compounds.[2]
Q3: What are the best starting conditions for reversed-phase HPLC purification of a polar 2-aminopyridine?
A3: For polar compounds on a C18 column, a mobile phase with a high aqueous component is necessary. A good starting point is a gradient of:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate (to improve peak shape).[3]
-
Mobile Phase B: Acetonitrile or methanol. Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.
Troubleshooting Guides
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Emulsion Formation | - Vigorous shaking. - High concentration of solutes. - Similar densities of aqueous and organic layers. | - Allow the mixture to stand for a longer period. - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[1] - Filter the mixture through a pad of Celite or glass wool.[1] |
| Incomplete Extraction | - Insufficient number of extractions. - Incorrect pH of the aqueous layer. - Compound has significant solubility in both phases. | - Increase the number of extractions (3-5 smaller extractions are more effective than one large one).[1] - Check and adjust the pH of the aqueous layer to ensure the amine is fully protonated (acid wash) or deprotonated (base wash). - Consider a different extraction solvent or use the "salting out" method. |
| Product Precipitation at the Interface | - The salt form of the amine is not sufficiently soluble in the aqueous layer. | - Add more of the aqueous solution to dissolve the precipitate. - Consider using a different acid or base that forms a more soluble salt. |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate mobile phase polarity. - Co-elution of impurities. - Column overloading. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. - Try a gradient elution, gradually increasing the solvent polarity.[2] - Use a different stationary phase (e.g., alumina, C18).[2] - Reduce the amount of sample loaded onto the column. |
| Compound Stuck on the Column | - Compound is too polar for the chosen mobile phase. - Strong, irreversible binding to the stationary phase. | - Gradually increase the polarity of the mobile phase (e.g., add methanol to a dichloromethane/ethyl acetate mixture). - If using silica gel, consider adding a basic modifier like triethylamine to the eluent.[1][2] |
| Cracked or Channeled Column Bed | - Improper column packing. - Running the column dry. | - Repack the column carefully, ensuring a uniform and compact bed. - Always maintain a level of solvent above the stationary phase. |
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | - Solution is not supersaturated. - Compound is too soluble in the chosen solvent. - Cooling too rapidly. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1] - Evaporate some of the solvent to increase the concentration. - Allow the solution to cool more slowly. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. | - Use a lower boiling point solvent. - Reheat the solution to dissolve the oil, then add a small amount of additional solvent before cooling slowly. |
| Low Recovery | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath to minimize solubility. - Ensure the funnel and receiving flask are pre-heated before hot filtration.[1] |
Data Presentation
Solubility of 2-Aminopyridine in Various Solvents
The choice of solvent is critical for both chromatography and recrystallization. The following table summarizes the solubility of 2-aminopyridine in common organic solvents.
| Solvent | Solubility ( g/100g solvent) at 20°C | Solvent Type | Notes |
| Water | >100 | Polar Protic | Highly soluble. |
| Methanol | High | Polar Protic | Good solvent for both chromatography and recrystallization. |
| Ethanol | High | Polar Protic | Good solvent for both chromatography and recrystallization.[4] |
| N,N-Dimethylformamide (DMF) | Very High | Polar Aprotic | Excellent solvent, but high boiling point can be problematic.[4] |
| Acetonitrile | Moderate | Polar Aprotic | Useful for reversed-phase chromatography.[4] |
| Ethyl Acetate | Moderate | Moderately Polar | Common solvent for normal-phase chromatography. |
| Dichloromethane (DCM) | Moderate | Non-polar | Good "strong" solvent for loading onto silica gel columns. |
| n-Hexane | Low | Non-polar | Often used as the weak solvent in normal-phase chromatography.[4] |
| Cyclohexane | Very Low | Non-polar | Can be used as an anti-solvent for crystallization.[4] |
Data compiled from multiple sources.
Common Scavenger Resins for 2-Aminopyridine Removal
Scavenger resins are a convenient method for removing excess reagents or byproducts.
| Resin Functional Group | Mechanism | Typical Equivalents Used |
| Isocyanate | Covalent (Urea formation) | 2-4 |
| Benzaldehyde | Covalent (Imine formation) | 2-4 |
| Sulfonic Acid (Strong Cation Exchange) | Ionic Binding | 3-5 |
[1]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of 2-Aminopyridine
This protocol describes the removal of a basic 2-aminopyridine impurity from a reaction mixture containing a neutral organic product.
Caption: Workflow for acid-base extraction of a 2-aminopyridine impurity.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[1]
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid (e.g., 1M HCl).[1]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure buildup.[1]
-
Separation: Allow the layers to separate. The protonated 2-aminopyridine will be in the aqueous layer. Drain the lower (aqueous) layer.[1]
-
Repeat: Repeat the acid wash (steps 2-4) two to four more times to ensure complete removal. Monitor the organic layer by TLC.[1]
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of a polar 2-aminopyridine compound using normal-phase column chromatography.
Methodology:
-
TLC Analysis: Develop a TLC solvent system that provides good separation of your desired compound from impurities, with an Rf value for your product of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel and adding the dry powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification using a Scavenger Resin
This protocol outlines the use of a scavenger resin to remove an unreacted primary amine, such as 2-aminopyridine.
Methodology:
-
Resin Selection: Choose an appropriate scavenger resin. Isocyanate or aldehyde-functionalized resins are effective for covalently binding primary amines.[1]
-
Reaction Setup: After the primary reaction is complete, add the scavenger resin directly to the reaction mixture. Use 2-4 equivalents of resin relative to the excess amine.[1]
-
Agitation: Stir or shake the mixture at room temperature. Reaction times can range from 30 minutes to several hours.[1]
-
Monitoring: Monitor the removal of the 2-aminopyridine from the solution by TLC or LC-MS.[1]
-
Filtration: Once scavenging is complete, filter the reaction mixture to remove the resin beads.[1]
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
Protocol 4: Recrystallization
This protocol provides a general procedure for the purification of a solid polar 2-aminopyridine compound.
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[1]
-
Drying: Dry the purified crystals in a desiccator or under vacuum.[1]
References
Identifying side products in the synthesis of 2-Amino-6-isopropylpyridine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-isopropylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce 2-Amino-6-isopropylpyridine?
There are three main synthetic pathways for the synthesis of 2-Amino-6-isopropylpyridine:
-
The Chichibabin Reaction: This method involves the direct amination of 2-isopropylpyridine using sodium amide (NaNH₂).[1][2]
-
Amination of 2-isopropylpyridine N-oxide: This route requires the initial oxidation of 2-isopropylpyridine to its N-oxide, followed by amination.
-
From 2-cyano-6-isopropylpyridine: This two-step process involves the conversion of 2-cyano-6-isopropylpyridine to 2-carboxamido-6-isopropylpyridine, followed by a Hofmann rearrangement to yield the desired product.
Q2: What are the most common side products observed in the Chichibabin reaction for this synthesis?
The Chichibabin reaction is known to produce several side products, primarily:
-
4-Amino-2-isopropylpyridine: An isomeric byproduct formed due to the competing amination at the 4-position of the pyridine ring.[3]
-
Dimerization products: Bipyridine derivatives can be formed, especially at higher temperatures.[1][4]
-
Over-amination products: Introduction of a second amino group can occur with an excess of sodium amide.[2]
Q3: What side products can be expected from the amination of 2-isopropylpyridine N-oxide?
The amination of pyridine N-oxides can also lead to undesired byproducts, including:
-
Reduction of the N-oxide: The starting material, 2-isopropylpyridine N-oxide, can be reduced back to 2-isopropylpyridine.
-
Products from activator reaction: The amine nucleophile can react with the activating agent (e.g., Ts₂O), leading to the formation of sulfonamides or other adducts.[5]
-
Regioisomers: If other positions on the pyridine ring are activated, isomeric aminopyridines may be formed, although amination generally favors the 2-position.[3][6]
Q4: What impurities might be present in the synthesis starting from 2-cyano-6-isopropylpyridine?
The synthesis route via the cyano-pyridine intermediate may introduce the following impurities:
-
Unreacted 2-cyano-6-isopropylpyridine: Incomplete hydrolysis will leave the starting material in the product mixture.
-
2-Carboxamido-6-isopropylpyridine: The intermediate amide may not fully undergo the Hofmann rearrangement.
-
Carboxylic acid derivative: Hydrolysis of the amide intermediate can lead to the formation of 6-isopropylpicolinic acid.[7][8]
Troubleshooting Guides
Route 1: The Chichibabin Reaction
Issue 1: Low Yield of 2-Amino-6-isopropylpyridine
| Potential Cause | Troubleshooting Step |
| Steric Hindrance: The bulky isopropyl group can hinder the approach of the amide nucleophile. | Increase reaction temperature and time. Consider using a modified Chichibabin reaction with a NaH-iodide composite for milder conditions.[9][10] |
| Poor Quality of Sodium Amide: Impurities in sodium amide can affect its reactivity.[2] | Use freshly prepared or high-purity sodium amide. |
| Incomplete Reaction: The reaction may not have reached completion. | Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
Issue 2: High Levels of Side Products
| Side Product | Troubleshooting Step |
| 4-Amino-2-isopropylpyridine | Optimize the reaction temperature. Lower temperatures may favor amination at the less sterically hindered 4-position. |
| Dimerization Products | Avoid excessively high temperatures. Running the reaction under a nitrogen or ammonia atmosphere at elevated pressure can suppress dimerization.[1][4] |
| Over-amination Products | Use a stoichiometric amount of sodium amide relative to the 2-isopropylpyridine. |
Route 2: Amination of 2-isopropylpyridine N-oxide
Issue 1: Low Conversion of 2-isopropylpyridine N-oxide
| Potential Cause | Troubleshooting Step |
| Inefficient Activation of N-oxide: The activating agent may not be effective. | Experiment with different activating agents such as tosyl chloride (TsCl), triflic anhydride (Tf₂O), or PyBroP.[5] |
| Reaction Conditions Not Optimal: Temperature and reaction time may need adjustment. | Gradually increase the reaction temperature and monitor the conversion by TLC or HPLC. |
Issue 2: Formation of Undesired Byproducts
| Side Product | Troubleshooting Step |
| 2-isopropylpyridine (Reduced N-oxide) | Ensure anhydrous reaction conditions. The presence of water can lead to the reduction of the N-oxide. |
| Reaction with Activator | Add the amine nucleophile slowly to the activated N-oxide at a low temperature to minimize direct reaction with the activator.[5] |
Route 3: From 2-cyano-6-isopropylpyridine
Issue 1: Incomplete Hydrolysis of the Nitrile
| Potential Cause | Troubleshooting Step |
| Insufficiently Harsh Conditions: The hydrolysis of the nitrile to the amide may require more forcing conditions. | Increase the concentration of the acid or base catalyst and/or elevate the reaction temperature.[7][8] |
| Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | Monitor the disappearance of the nitrile starting material by IR spectroscopy or HPLC. |
Issue 2: Low Yield in Hofmann Rearrangement
| Potential Cause | Troubleshooting Step |
| Incomplete Rearrangement: The amide to amine conversion is not complete. | Ensure the use of a sufficient excess of the hypobromite or other rearranging agent.[11][12][13][14] |
| Side Reactions of the Isocyanate Intermediate: The intermediate isocyanate can react with water to form a carbamic acid, which can decompose back to the amine or undergo other reactions. | Maintain a strongly basic environment to facilitate the desired rearrangement and subsequent workup.[12][13] |
Experimental Protocols
1. Chichibabin Reaction of 2-isopropylpyridine
-
Materials: 2-isopropylpyridine, Sodium amide (NaNH₂), Anhydrous toluene or xylene.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene or xylene.
-
Carefully add sodium amide to the solvent.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add 2-isopropylpyridine to the refluxing mixture.
-
Continue refluxing for several hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
2. Amination of 2-isopropylpyridine N-oxide
-
Materials: 2-isopropylpyridine N-oxide, Activating agent (e.g., Tosyl chloride), Amine source (e.g., ammonia or an amine), Anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Procedure:
-
Dissolve 2-isopropylpyridine N-oxide in the anhydrous solvent in a flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the activating agent to the cooled solution.
-
Stir the mixture at low temperature for a period to allow for activation.
-
Introduce the amine source to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
-
3. Synthesis from 2-cyano-6-isopropylpyridine
-
Step 1: Hydrolysis to 2-Carboxamido-6-isopropylpyridine
-
Materials: 2-cyano-6-isopropylpyridine, Concentrated sulfuric acid or a strong base (e.g., NaOH).
-
Procedure:
-
Carefully add 2-cyano-6-isopropylpyridine to concentrated sulfuric acid at a low temperature.
-
Allow the mixture to stir and slowly warm to room temperature.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate) to precipitate the amide.
-
Filter the solid, wash with water, and dry to obtain the crude amide.
-
-
-
Step 2: Hofmann Rearrangement
-
Materials: 2-Carboxamido-6-isopropylpyridine, Sodium hypobromite (prepared in situ from bromine and sodium hydroxide).
-
Procedure:
-
Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.
-
Add the 2-carboxamido-6-isopropylpyridine to the hypobromite solution.
-
Heat the mixture gently to initiate the rearrangement.
-
After the reaction is complete, cool the mixture and extract the 2-Amino-6-isopropylpyridine with an organic solvent.
-
Dry the organic extract and remove the solvent to yield the crude product, which can be further purified.
-
-
Visualizing Synthetic Workflows
Caption: Synthetic routes to 2-Amino-6-isopropylpyridine.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. An efficient, regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin as an ammonium surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 11. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pharmdguru.com [pharmdguru.com]
- 13. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Palladium-Catalyzed Amination of Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed amination of pyridines, a cornerstone of modern synthetic chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed amination of pyridines in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the primary causes and how can I address them?
A1: Low or no conversion in the amination of pyridines is a frequent challenge. The primary reasons often revolve around catalyst inhibition and suboptimal reaction conditions. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst System Evaluation: The choice of palladium precursor and, crucially, the ligand is critical.[1]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands which are known to be effective for heteroaryl couplings. Ligands such as XPhos, SPhos, and RuPhos can be highly effective.[1] Bidentate phosphine ligands can also be beneficial as they are less prone to displacement by the basic pyridine substrate.[2]
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.[1]
-
-
Base Selection: The strength and type of base are crucial.
-
Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates.[3][4]
-
However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, although they may require higher temperatures.[3]
-
-
Solvent Choice: The solvent affects the solubility of all components and the reaction rate.[3]
-
Reaction Temperature: Insufficient temperature can result in a sluggish or incomplete reaction.[3]
Q2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A2: Several side reactions can compete with the desired C-N coupling. The most common ones include:
-
Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom. It can occur via a side reaction involving β-hydride elimination from the palladium-amido intermediate.[6]
-
Minimization: Careful selection of the ligand and reaction conditions can suppress this pathway. Using ligands that promote rapid reductive elimination can outcompete β-hydride elimination.
-
-
Protodeboronation (if using boronic acids for amination): While less common in direct amination, if any boronic acid derivatives are present, this side reaction can occur. It is the hydrolysis of the boronic acid to the corresponding arene.[1]
-
Minimization: Using boronic esters (e.g., pinacol esters) which are more stable, or running the reaction under strictly anhydrous conditions can help.[1]
-
-
Homocoupling: Dimerization of the pyridine starting material or the amine can occur, though this is generally less prevalent with optimized catalyst systems.
Q3: The reaction works for some pyridine isomers but not for others. Why is that and how can I adapt my conditions?
A3: The position of the leaving group on the pyridine ring significantly impacts its reactivity.
-
2-Halopyridines: The amination of 2-halopyridines can be particularly challenging due to the proximity of the ring nitrogen to the reaction center, which can enhance catalyst inhibition.[7] For these substrates, the use of highly active and sterically hindered ligands is often necessary.
-
3- and 4-Halopyridines: These isomers are generally more reactive and less prone to catalyst inhibition compared to their 2-substituted counterparts.
-
Optimization Strategy: If a reaction fails for a 2-halopyridine, consider screening a panel of bulky biarylphosphine ligands (e.g., the "Phos" family of ligands) and potentially increasing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose palladium precursor for pyridine amination?
A1: While Pd₂(dba)₃ and Pd(OAc)₂ are commonly used palladium sources, pre-catalysts are often more reliable as they lead to cleaner formation of the active catalytic species.[3][8] Consider using a commercially available pre-catalyst that incorporates a bulky phosphine ligand.
Q2: How critical is the purity of my reagents and solvents?
A2: Extremely critical. Impurities in the aryl halide, amine, or solvent can poison the palladium catalyst.[3] Solvents should be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[3]
Q3: Can I run the reaction open to the atmosphere?
A3: No. Palladium(0) catalysts are sensitive to oxygen.[3] All reactions should be set up under an inert atmosphere, such as argon or nitrogen, using standard air-sensitive techniques (e.g., in a glovebox or using Schlenk techniques).[3]
Q4: My product appears to be a complex mixture. How should I approach purification?
A4: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic base and salts.[1][3] The crude product is then purified by column chromatography on silica gel.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Amination of 2-Bromopyridines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Volatile primary amines | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 12-24 | 55-98 | [9] |
| Volatile secondary amines | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 12-24 | 75-98 | [9] |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | t-BuOH | 100 | 18 | 92 | J. Am. Chem. Soc. 2008, 130, 6686-6687 |
| Morpholine | Pd-G3-XPhos (2) | - | NaOtBu (1.2) | Dioxane | 100 | 16 | 95 | Org. Lett. 2011, 13, 16, 4168–4171 |
Table 2: Influence of Ligand on the Amination of 4-Chloropyridine with Aniline
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOtBu (1.4) | Toluene | 80 | 4 | 85 | J. Am. Chem. Soc. 2001, 123, 7727-7729 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 80 | 2 | 98 | J. Am. Chem. Soc. 2003, 125, 11818-11819 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 94 | J. Org. Chem. 2006, 71, 15, 5740–5745 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination of a Halopyridine:
This is a general guideline and may require optimization for specific substrates.[3]
Materials:
-
Halopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Phosphine ligand (2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the halopyridine (if solid), palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel, and if not in a glovebox, evacuate and backfill with an inert gas three times.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous, degassed solvent. If the halopyridine and/or amine are liquids, add them via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low solubility of aminopyridine derivatives in aqueous media.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of aminopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my aminopyridine derivatives showing low solubility in neutral aqueous solutions?
A1: The limited solubility of many aminopyridine derivatives in neutral water is often due to their chemical structure.[1] Aminopyridines contain both a basic amino group (-NH₂) and a basic pyridine nitrogen atom.[1] Depending on the specific structure and the presence of other acidic or basic functional groups, they can exist as zwitterions (internal salts) at their isoelectric point, which is the pH at which the molecule has a net charge of zero.[1] This zwitterionic nature can lead to strong intermolecular interactions in the solid state, resulting in higher melting points and low solubility in neutral water.[1] Solubility is therefore highly dependent on the pH of the medium.[1][2]
Q2: What is the first and most effective strategy I should try to dissolve my aminopyridine derivative?
A2: For ionizable compounds like aminopyridine derivatives, pH adjustment is the most effective and straightforward initial strategy.[1][3] Since these molecules have basic groups, decreasing the pH of the aqueous medium with a suitable acid will protonate these groups, forming a more soluble cationic salt. For amphoteric derivatives that also contain an acidic group (like 4-aminopyridine-3-sulfonic acid), increasing the pH with a base will deprotonate the acidic group, forming a more soluble anionic salt.[1] Moving the pH away from the compound's isoelectric point is key to improving solubility.[1]
Q3: I am observing a precipitate when I dilute my DMSO stock solution with an aqueous buffer. What is happening and how can I fix it?
A3: This common issue is known as "antisolvent precipitation".[4] Your aminopyridine derivative is soluble in a polar organic solvent like DMSO, but when this stock solution is added to an aqueous buffer (the "antisolvent"), the overall polarity of the solvent system changes dramatically.[4] Because the compound has poor solubility in the now predominantly aqueous environment, it "crashes out" of the solution, forming a precipitate.[4]
To mitigate this, you can try the following:
-
Use a Co-solvent System: Instead of diluting directly into a fully aqueous buffer, try diluting into a buffer that already contains a certain percentage of a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or polyethylene glycol (PEG).[5][6]
-
Lower the Final Concentration: The simplest approach may be to work with a lower final concentration of your compound where it remains soluble in the final aqueous/organic mixture.[1]
-
Add Surfactants: Incorporating a surfactant into the aqueous medium can help solubilize the compound by forming micelles that encapsulate the hydrophobic molecule.[6][7]
Q4: What are the main strategies to formulate a poorly soluble aminopyridine derivative if simple pH adjustment is not sufficient or suitable for my experiment?
A4: If pH adjustment is not an option or is insufficient, several other techniques can be employed to enhance solubility:
-
Co-solvency: This involves using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.[3][5] Common co-solvents include ethanol, propylene glycol, polyethylene glycols (PEGs), and N-methyl-2-pyrrolidone (NMP).[6][8]
-
Salt Formation: This is a highly effective method for ionizable drugs.[1][9] By reacting the aminopyridine derivative with a suitable acid (e.g., HCl, methanesulfonic acid), a stable salt form can be isolated, which often has significantly higher aqueous solubility and a better dissolution rate.[1][10][11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like your aminopyridine derivative, forming an "inclusion complex" that is more soluble in water.[12][13][14]
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[15][16] Methods like solvent evaporation or hot-melt extrusion can be used.[17] The drug may exist in an amorphous state within the carrier, which enhances wettability and dissolution rate.[7][18]
Troubleshooting Guide & Methodologies
This section provides a logical workflow and detailed protocols to diagnose and solve solubility issues with aminopyridine derivatives.
Troubleshooting Workflow
The following diagram outlines a step-by-step process for addressing solubility challenges.
Caption: A troubleshooting workflow for dissolving aminopyridine derivatives.
Data Presentation: Solubility of Aminopyridine Derivatives
The following tables summarize key solubility data.
Table 1: pKa Values of Parent Aminopyridines (The pKa value indicates the pH at which the compound is 50% protonated. For basic compounds like aminopyridines, solubility increases significantly at pH values below the pKa.)
| Compound | pKa | Reference |
| 2-Aminopyridine | 6.86 | [19] |
| 3-Aminopyridine | 6.0 (approx.) | N/A |
| 4-Aminopyridine | 9.17 | [20] |
Table 2: Mole Fraction Solubility of 2-Aminopyridine in Various Solvents at 298.15 K (25 °C) (This data helps in selecting appropriate organic co-solvents or solvents for creating solid dispersions.)
| Solvent | Mole Fraction Solubility (x10²) | Reference |
| Cyclohexane | 0.08 | [8] |
| n-Hexane | 0.12 | [8] |
| Acetonitrile | 1.93 | [8] |
| Isobutanol | 5.37 | [8] |
| Isopropanol | 5.51 | [8] |
| n-Butanol | 10.99 | [8] |
| n-Propanol | 15.31 | [8] |
| Ethanol | 19.33 | [8] |
| Methanol | 25.01 | [8] |
| N,N-Dimethylformamide (DMF) | 33.74 | [8] |
| N-methyl-2-pyrrolidone (NMP) | 49.37 | [8] |
Key Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for determining the thermodynamic solubility of a compound.[21]
Materials:
-
Aminopyridine derivative powder
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4)
-
Orbital shaker with temperature control
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method
Procedure:
-
Preparation: Add an excess amount of the solid aminopyridine derivative to a vial. This ensures that a saturated solution in equilibrium with the solid phase is achieved.[21][22]
-
Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., 2.0 mL) to the vial.[22][23]
-
Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the sample at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[23][24]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials to further pellet any suspended solid.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles.
-
Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC method.[22] The resulting concentration is the equilibrium solubility.
Protocol 2: pH-Dependent Solubility Profile
This protocol helps to identify the optimal pH for solubilizing your compound.
Materials:
-
Same as Protocol 1
-
A series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). The FDA recommends a range of 1-7.5.[23]
-
pH meter
Procedure:
-
Follow the Shake-Flask Method (Protocol 1) for each buffer in the selected pH range.
-
After the equilibration period, verify the final pH of each buffer solution and adjust if necessary.[23]
-
Analyze the samples and plot the measured solubility (on a log scale) against the final pH of each solution.
-
The resulting graph will show the pH range where the compound's solubility is highest.
Caption: The effect of pH on the ionization and solubility of an aminopyridine.
Visualization of Solubility Enhancement Mechanisms
Co-solvency Mechanism
Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic drug molecules to dissolve.[5]
Caption: Mechanism of solubility enhancement by co-solvency.
Cyclodextrin Inclusion Complex Formation
Cyclodextrins encapsulate the poorly soluble drug, presenting a hydrophilic exterior to the aqueous environment.[12]
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. benchchem.com [benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 10. New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 14. humapub.com [humapub.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. jopcr.com [jopcr.com]
- 17. japsonline.com [japsonline.com]
- 18. jddtonline.info [jddtonline.info]
- 19. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Technical Support Center: Strategies to Prevent Over-alkylation in Amine Reactions
Welcome to the technical support center for amine alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amine alkylation reactions, with a focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in amine reactions and why does it occur?
A1: Over-alkylation is a common side reaction where the intended amine product reacts further with the alkylating agent to form more substituted, undesired products.[1] For example, the reaction of a primary amine with an alkyl halide can produce a secondary amine, which can then react further to yield a tertiary amine and subsequently a quaternary ammonium salt.[1][2] This occurs because the alkylated amine product is often more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[1][3]
Q2: Which factors primarily influence the extent of over-alkylation?
A2: Several factors determine the selectivity of amine alkylation, including:
-
Nucleophilicity of the amines: The product of the initial alkylation is often more nucleophilic than the starting amine, leading to faster subsequent reactions.[3]
-
Reaction stoichiometry: The ratio of the amine to the alkylating agent is a critical parameter to control.[4]
-
Reaction temperature: Higher temperatures can increase reaction rates but may also promote side reactions.[4][5]
-
Choice of base and solvent: The base and solvent can influence the reactivity of the amine and the rate of the alkylation reaction.[2][6]
Q3: What are the primary strategies to control and prevent over-alkylation?
A3: The main strategies to achieve selective mono-alkylation include:
-
Reductive Amination: This is a highly effective method that involves reacting an amine with an aldehyde or ketone to form an imine, which is then reduced. This two-step, one-pot process avoids the issue of increasing nucleophilicity.[3][7]
-
Use of Protecting Groups: Temporarily protecting the amine functionality prevents it from reacting further. After the desired reaction is complete, the protecting group is removed.[8]
-
Controlling Reaction Conditions: Careful optimization of stoichiometry, temperature, solvent, and the choice of base can significantly favor mono-alkylation.[8][9]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise maintains a low concentration, which can favor the desired reaction.[1][4]
Troubleshooting Guides
Problem 1: My direct alkylation of a primary amine is yielding a mixture of secondary, tertiary, and quaternary ammonium salts.
This is a classic case of over-alkylation due to the increased nucleophilicity of the secondary amine product compared to the primary amine starting material.[1]
Troubleshooting Steps & Solutions
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a large excess (5-10 equivalents) of the primary amine relative to the alkylating agent.[1][3] | Statistically favors the reaction of the alkylating agent with the more abundant primary amine.[3] |
| Addition of Alkylating Agent | Add the alkylating agent slowly or dropwise to the reaction mixture.[4] | Maintains a low concentration of the electrophile, minimizing the chance of the product reacting further.[4] |
| Temperature | Lower the reaction temperature.[9] | Can help to control the reaction rate and improve selectivity.[9] |
| Solvent | Consider using a less polar solvent. | This can sometimes reduce the rate of the second alkylation.[9] |
| Base | Use a milder or sterically hindered, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH) are often effective.[2][6] | These bases can promote mono-N-alkylation while suppressing dialkylation.[2][6] |
| Alternative Strategy | If optimization fails, switch to reductive amination or a protecting group strategy.[9] | These methods offer greater control over the reaction and are less prone to over-alkylation.[3][7] |
Problem 2: My reductive amination is giving low yields of the desired secondary amine.
Low yields in reductive amination can be due to inefficient imine formation, an unsuitable reducing agent, or instability of the imine intermediate.[1][9]
Troubleshooting Steps & Solutions
| Issue | Recommended Action | Rationale |
| Inefficient Imine Formation | Adjust the pH to a slightly acidic medium (pH 4-6).[1] | Imine formation is often pH-sensitive.[1] |
| Add a dehydrating agent like molecular sieves.[1] | Drives the equilibrium towards imine formation by removing water.[1] | |
| Ineffective Reducing Agent | Choose an appropriate reducing agent. Sodium triacetoxyborohydride (STAB) is a mild and selective choice.[9][10] | STAB is highly selective for reducing imines over carbonyls. Sodium cyanoborohydride is also effective but toxic. Sodium borohydride may also reduce the starting carbonyl.[9][10] |
| Unstable Imine | Perform a one-pot reaction where the reducing agent is present with the amine and carbonyl compound.[1] | This allows for the in situ reduction of the imine as it is formed, preventing decomposition.[1] |
Problem 3: I'm having difficulty with the deprotection of my Boc-protected amine.
Incomplete deprotection of a tert-butoxycarbonyl (Boc) protected amine is usually due to insufficiently strong acidic conditions.
Troubleshooting Steps & Solutions
| Issue | Recommended Action | Rationale |
| Incomplete Deprotection | Use a stronger acid like trifluoroacetic acid (TFA).[1] | TFA is a common and effective reagent for Boc deprotection.[1] |
| If TFA is insufficient, use a solution of HCl in an organic solvent such as dioxane or diethyl ether.[1] | Stronger acidic conditions will facilitate the cleavage of the Boc group.[1] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Dissolve the amine and the aldehyde or ketone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[3]
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.[3]
-
Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[3]
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography if necessary.[3]
Protocol 2: General Procedure for Boc Protection of a Primary Amine
-
Dissolve the primary amine in a suitable solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[3]
-
Add a base, such as triethylamine (1.5 equivalents), to the solution.[3]
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise to the amine solution at 0 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[3]
-
The resulting Boc-protected amine is often pure enough for the next step but can be purified by chromatography if needed.[3]
Visualizations
Caption: Over-alkylation cascade in amine reactions.
Caption: Decision workflow for preventing over-alkylation.
Caption: Workflow for mono-alkylation using a protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.wika.com [blog.wika.com]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Catalyst Deactivation in Aminopyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common catalyst deactivation problems encountered during the synthesis of aminopyridines.
Troubleshooting Guides (Q&A)
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction shows low or no conversion of the starting material. What are the likely causes related to the catalyst?
A: Low or no conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here are the primary suspects and troubleshooting steps:
-
Catalyst Poisoning by the Pyridine Substrate: The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium catalyst, forming inactive complexes and halting the catalytic cycle. This is a well-known challenge, sometimes referred to as the "2-pyridyl problem."[1]
-
Solution 1: Switch to a Bulkier Ligand. Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can help prevent the pyridine nitrogen from binding to the palladium center.[1]
-
Solution 2: Increase Catalyst Loading. As a straightforward approach, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[1]
-
-
Inactive Catalyst: The catalyst may have been improperly handled or stored, leading to oxidation or degradation.
-
Inefficient Oxidative Addition: The bond between the carbon and the leaving group (e.g., C-Cl, C-Br) on your pyridine substrate may not be effectively activated by the catalyst.
-
Solution 1: Change the Halide. If your synthesis allows, switching from a chloropyridine to a bromopyridine or iodopyridine can be beneficial, as C-Br and C-I bonds are generally more reactive in oxidative addition.[1]
-
Solution 2: Increase Reaction Temperature. Carefully increasing the reaction temperature in 10-20 °C increments can promote oxidative addition. However, monitor the reaction closely for any signs of substrate or catalyst decomposition.[1]
-
-
Poor Quality of Starting Materials: Impurities in your substrates or solvents can act as catalyst poisons.
A logical workflow for diagnosing and addressing low conversion is presented below.
Issue 2: Reaction Stalls and/or Palladium Black is Observed
Q: My reaction starts but then stops before completion, and I see a black precipitate forming. What is happening?
A: The formation of a black precipitate is a classic sign of palladium black, which is finely divided, insoluble, and catalytically inactive palladium metal.[4] This indicates that the active Pd(0) catalyst is agglomerating and falling out of the catalytic cycle.
-
Cause 1: Slow Catalysis Leading to Agglomeration: If the catalytic cycle is sluggish, often due to inhibition by the pyridine substrate, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of it aggregating into palladium black.[1]
-
Cause 2: Incomplete Ligand Coordination: An insufficient amount of ligand or a ligand that binds weakly to palladium can leave the metal center exposed and prone to aggregation.
-
Solution: Adjust the ligand-to-palladium ratio. A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio.[6]
-
-
Cause 3: High Temperatures: While increased temperature can sometimes improve reaction rates, excessive heat can also accelerate catalyst decomposition and the formation of palladium black.[4]
-
Solution: Find the optimal temperature balance. It may be necessary to run the reaction at a lower temperature for a longer duration.
-
Issue 3: Inconsistent Reaction Yields
Q: I am getting variable yields even when I run the reaction under what I believe are the same conditions. What could be the cause?
A: Inconsistent yields are often due to subtle variations in reaction setup and reagent quality.
-
Cause 1: Inconsistent Quality of Reagents: The purity of substrates, solvents, and bases can vary between batches. Trace impurities can have a significant impact on catalyst performance.
-
Solution: Use reagents from a reliable source and store them properly. Ensure solvents are anhydrous and adequately degassed to remove oxygen, which can promote side reactions and catalyst degradation.[4]
-
-
Cause 2: Inefficient Mixing: In heterogeneous reaction mixtures, particularly those with solid bases, poor stirring can lead to localized concentration gradients and inconsistent reaction rates.
-
Solution: Ensure vigorous and consistent stirring.
-
-
Cause 3: Variable Catalyst Deactivation: The extent of catalyst deactivation can differ between runs if there are slight variations in atmospheric exposure or the concentration of impurities.
-
Solution: Standardize the reaction setup and degassing procedures to ensure reproducibility. [4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in aminopyridine synthesis?
A1: The primary deactivation pathways for palladium catalysts in these reactions are:
-
Poisoning: The nitrogen atom of the pyridine ring or the amine product can bind to the palladium center, inhibiting its catalytic activity. Other impurities like sulfur can also act as strong poisons.[1][7]
-
Formation of Palladium Black: Agglomeration of the active Pd(0) catalyst into an inactive, insoluble form. This is often accelerated by high temperatures or slow catalytic turnover.[4]
-
Ligand Degradation: Phosphine ligands, which are crucial for catalyst stability and activity, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.
-
Thermal Degradation: At high temperatures, the catalyst can undergo sintering, where the metal particles grow in size, leading to a loss of active surface area.[7]
-
Leaching: The active palladium can detach from the support (in the case of heterogeneous catalysts) and dissolve into the reaction medium.
Q2: How do I choose the right ligand to prevent catalyst deactivation?
A2: The choice of ligand is critical for a successful reaction. For aminopyridine synthesis, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the key steps of the catalytic cycle (oxidative addition and reductive elimination) and their steric bulk helps to prevent the pyridine substrate from poisoning the palladium center.[5] A guide to commonly used phosphine ligands is provided in the data section.
Q3: Can a deactivated catalyst be regenerated?
A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.
-
Fouling/Coking: For heterogeneous catalysts like palladium on carbon (Pd/C) that are deactivated by carbon deposition, a regeneration protocol involving washing and reduction can often restore activity.[8][9]
-
Poisoning: If the poison is reversibly bound, washing the catalyst may be sufficient. However, strong poisons often cause irreversible deactivation.[7]
-
Sintering and Leaching: These forms of deactivation are generally irreversible.
Q4: My reaction is sensitive to the choice of base. How does the base affect catalyst stability?
A4: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine. However, the choice of base can also impact catalyst stability.
-
Strong, soluble bases (like NaOt-Bu) can sometimes accelerate catalyst decomposition.
-
Weaker, insoluble bases (like K₂CO₃ or Cs₂CO₃) can lead to slower reactions but may offer better catalyst stability. The particle size and surface area of solid bases can also influence reaction kinetics.[10] The optimal base is a balance between reactivity and catalyst longevity and often needs to be determined empirically for a specific reaction.
Data Presentation
Table 1: Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of 2-amino-3-bromopyridines
This data provides insight into effective catalyst systems for C-C bond formation with aminopyridine substrates.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 |
| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 3 | 82 |
Data extracted from a study on 2-amino-3-bromopyridines, which are structurally similar to many aminopyridine synthesis precursors.[11]
Table 2: Ligand Selection Guide for Buchwald-Hartwig Amination
The choice of phosphine ligand is critical for catalyst performance. This table summarizes the applications of common bulky, electron-rich ligands.
| Ligand | Common Applications & Characteristics |
| XPhos | Highly active for a wide range of aryl and heteroaryl chlorides and bromides. Effective for coupling primary and secondary amines.[5][12] |
| SPhos | Similar to XPhos, often used for challenging substrates. Can provide improved results in some cases.[1] |
| RuPhos | Particularly effective for the arylation of secondary amines.[12] |
| BrettPhos | Confers the most active catalyst system for the selective arylation of primary amines.[12] |
| BINAP | A first-generation bidentate ligand, still useful but often superseded by more modern monophosphine ligands for challenging substrates.[5] |
Table 3: Thermal Decomposition Data for Selected Palladium Complexes
This table provides an indication of the thermal stability of different types of palladium complexes. Higher decomposition temperatures suggest greater thermal stability.
| Complex | Ligand Type | Decomposition Temp. Range (°C) |
| [Pd(DABA)Cl₂] | Diaminobenzoic Acid | 204 - 928 |
| [Pd(CPDA)Cl₂] | Cyclopentyl-diamine | 277 - 409 |
| [Pd(hzpy)Cl₂] | Hydrazinopyridine | 213 - 395 |
Data adapted from a study on the thermal stability of palladium complexes with nitrogen-donor ligands.[13]
Experimental Protocols
Protocol 1: Diagnosing Catalyst Deactivation by Monitoring Reaction Kinetics
This protocol uses NMR spectroscopy to monitor the reaction progress and identify signs of catalyst deactivation.
-
Reaction Setup: In an NMR tube, combine the aminopyridine precursor, the coupling partner, a suitable internal standard, the chosen base, and the degassed solvent.
-
Data Acquisition: Place the NMR tube in a pre-heated NMR spectrometer and acquire an initial spectrum before adding the catalyst.
-
Initiate Reaction: Add the palladium catalyst to the NMR tube and begin acquiring spectra at regular intervals (e.g., every 5-10 minutes).
-
Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time.
-
Interpretation: A linear increase in product concentration suggests a stable catalyst. A plateau in product formation before the starting material is fully consumed is a strong indicator of catalyst deactivation.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Bromopyridines
This protocol provides a starting point for the synthesis of aminopyridines via C-N cross-coupling.
-
Vessel Preparation: Charge a dry, round-bottomed flask with the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.2 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Add the degassed solvent (e.g., toluene or dioxane), followed by the bromopyridine derivative (1 equivalent) and the amine (1.2 equivalents).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl) and extract the product with an organic solvent. The product can then be purified by standard methods such as column chromatography.[4][11]
Protocol 3: Regeneration of Palladium on Carbon (Pd/C) Catalyst
This protocol is suitable for regenerating Pd/C that has been deactivated by coking or fouling.
-
Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration.
-
Washing:
-
Wash the recovered catalyst three times with deionized water, using centrifugation to separate the catalyst after each wash.
-
Wash the water-rinsed catalyst three times with methanol, again using centrifugation for separation.[8]
-
-
Reduction (Optional but Recommended): The washed catalyst can be further reactivated by treatment with a reducing agent, such as formaldehyde or hydrazine, followed by further washing with methanol and deionized water.[9]
-
Drying: Dry the regenerated catalyst under vacuum before reuse.
-
Activity Check: The activity of the regenerated catalyst can be compared to that of a fresh catalyst. A well-regenerated catalyst can recover 90-95% of its initial activity.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Regeneration and application method of palladium/carbon catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Managing exothermic reactions in large-scale aminopyridine synthesis.
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the large-scale synthesis of aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with large-scale aminopyridine synthesis?
A1: The primary thermal hazard is the risk of a runaway reaction, where the rate of heat generation from the exothermic process surpasses the rate of heat removal.[1] Many common aminopyridine synthesis routes, such as the Chichibabin amination (using sodium amide) or the Hofmann rearrangement of nicotinamide, are highly exothermic.[2][3] On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature and pressure, potentially causing side reactions, product degradation, or even reactor failure.[4][5]
Q2: Why is heat management more critical during scale-up compared to bench-scale synthesis?
A2: Heat management is more critical during scale-up due to the change in the surface-area-to-volume ratio.[1][4] Smaller lab-scale flasks have a large surface area relative to their volume, allowing for efficient heat dissipation to the surroundings. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[4] This makes it significantly harder to remove heat, meaning an exotherm that was easily controlled in the lab can become hazardous at the pilot or production scale.[1]
Q3: What are the essential process safety studies to conduct before scaling up an aminopyridine synthesis?
A3: A thorough process safety assessment is critical to identify and mitigate thermal risks.[6][7] Key studies include:
-
Reaction Calorimetry (RC): To quantify the heat of reaction, heat flow, and determine the required cooling capacity of the plant.[1][6]
-
Differential Scanning Calorimetry (DSC): For rapid screening of the thermal stability of reactants, intermediates, and products to identify onset temperatures for decomposition.[6]
-
Adiabatic Calorimetry (e.g., ARC, Phi-TEC): To simulate a worst-case "loss of cooling" scenario, determining the Time to Maximum Rate (TMR) and the maximum temperature and pressure that could be reached.[1]
Q4: How can the reaction rate and heat generation be controlled in a large-scale reactor?
A4: Controlling the reaction rate is key to managing heat generation. The most common method is the controlled, semi-batch addition of a key reagent. By controlling the addition rate, you can directly manage the rate of the exothermic reaction to ensure it does not exceed the cooling capacity of the reactor.[4] Other critical factors include maintaining efficient agitation to prevent localized hot spots and ensuring the reactor's cooling system (e.g., jacketed vessel with a chiller) is properly sized and operational.[8]
Q5: What are the early warning signs of a potential thermal runaway event?
A5: Early warning signs include a reaction temperature that continues to rise even when maximum cooling is applied, a sudden increase in the rate of temperature rise, and an unexpected increase in reactor pressure, which may indicate the formation of gaseous byproducts from decomposition.[1] Implementing automated control systems with alarms for temperature and pressure deviations is a critical safety measure.[8]
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
-
Question: My reactor temperature is rising much faster than predicted during the addition of my amination agent. What should I do?
-
Answer:
-
Immediate Action: Immediately stop the addition of the reagent.
-
Cooling: Ensure the reactor's cooling system is operating at maximum capacity.
-
Agitation: Verify that the agitator is functioning correctly to ensure homogeneity and prevent local hot spots.[8] Inadequate mixing can lead to an accumulation of unreacted reagents, which can then react quickly, causing a sharp temperature spike.[4]
-
Analysis: Once the temperature is stable and under control, investigate the cause. Potential issues include an incorrect reagent concentration, an error in the initial temperature setting, or a partially blocked addition valve that was suddenly cleared.
-
Path Forward: Do not resume the addition until the cause has been identified and rectified. Consider reducing the addition rate for the remainder of the batch.
-
Issue 2: Reaction Temperature Continues to Rise After Cooling is Maximized
-
Question: I've stopped reagent addition and my cooling system is at 100%, but the batch temperature is still climbing. What does this mean and what is the next step?
-
Answer:
-
Immediate Action: This is a critical situation and may be the onset of a thermal runaway. Prepare to initiate your emergency quench procedure.
-
Quenching: If the temperature rise does not stop, add a pre-determined quenching agent to the reactor to rapidly halt the reaction. The choice of quench agent should be identified during process safety studies.
-
Pressure Management: Monitor the reactor pressure closely. Be prepared for activation of pressure relief devices like bursting discs or relief valves.[8]
-
Analysis: This scenario indicates that the heat generated by the reaction has exceeded the maximum heat removal capacity of the reactor. This is a classic sign of thermal runaway, which must be thoroughly investigated before any further scale-up attempts.[1] Adiabatic calorimetry data is essential to understand this worst-case scenario.[1]
-
Issue 3: Low Yield and High Impurity Profile After Scale-Up
-
Question: My scaled-up batch resulted in a lower yield and more impurities compared to the lab-scale experiment, even though I followed the procedure. Why did this happen?
-
Answer:
-
Thermal Cause: Poor temperature control is a likely cause. Localized hot spots or prolonged exposure to higher-than-desired temperatures due to inefficient heat removal can lead to the degradation of reactants, intermediates, or the final product, generating impurities.[4]
-
Mixing Cause: Inefficient mixing at a larger scale can result in non-uniform reaction conditions.[4][8] This can lead to incomplete conversion and the formation of side products.
-
Troubleshooting:
-
Review the temperature profile of the batch. Were there any unexpected exotherms?
-
Evaluate the mixing efficiency. Computational Fluid Dynamics (CFD) modeling can help simulate mixing at scale.[4]
-
Consider slowing the reagent addition rate or lowering the reaction temperature to minimize the formation of thermally-driven impurities.
-
-
Data Presentation
Table 1: Comparison of Thermal Parameters for a Representative Aminopyridine Synthesis (Hofmann Rearrangement)
| Parameter | Laboratory Scale (250 mL) | Pilot Scale (100 L) | Rationale for Change |
| Heat of Reaction (ΔHr) | -150 kJ/mol | -150 kJ/mol | An intrinsic property of the reaction; does not change with scale. |
| Max. Heat Flow (qmax) | 20 W | 4000 W | Total heat to be removed is much larger due to larger batch size and faster addition. |
| Heat Transfer Area (A) | 0.02 m2 | 1.5 m2 | The increase in heat transfer area is not proportional to the volume increase. |
| Surface-to-Volume Ratio | ~80 m-1 | ~15 m-1 | Drastic reduction in the relative area available for heat removal.[1][4] |
| Typical Reagent Addition Time | 15 minutes | 3 - 4 hours | Addition must be slowed significantly to match the lower heat removal capability.[4] |
| Adiabatic Temperature Rise (ΔTad) | 120 °C | 120 °C | Intrinsic hazard; indicates the "worst-case" temperature increase if cooling fails.[8] |
Experimental Protocols
Protocol: Heat Flow Calorimetry Analysis for Aminopyridine Synthesis
Objective: To determine the heat of reaction (ΔHr), maximum heat flow, and specific heat capacity (Cp) of the reaction mass to ensure safe scale-up.
Equipment:
-
Automated laboratory reactor (e.g., Mettler-Toledo RC1) with a jacketed vessel.[6]
-
Temperature probes for both the reactor contents (Tr) and the jacket fluid (Tj).
-
Calibrated reagent addition pump.
-
Overhead stirrer.
Procedure:
-
Calibration: Perform a standard heat capacity calibration of the solvent and starting materials in the reactor to determine the overall heat transfer coefficient (UA) and the specific heat of the initial mixture.
-
Charge Reactor: Charge the reactor with the initial reactants (e.g., nicotinamide, sodium hydroxide solution) and solvent.
-
Equilibrate: Start agitation and allow the reactor contents to reach the desired starting temperature (e.g., 0 °C for Hofmann rearrangement).[9]
-
Reagent Addition: Begin the controlled addition of the second reactant (e.g., sodium hypochlorite solution) at a pre-defined, slow rate. The calorimetry software will continuously monitor Tr and Tj.
-
Data Acquisition: The software calculates the real-time heat flow (q) using the equation: q = UA(Tr - Tj) .
-
Isothermal Hold: After the addition is complete, hold the reaction at the target temperature until the heat flow returns to the baseline, indicating the reaction is complete.
-
Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (Q).
-
Calculate the molar heat of reaction (ΔHr = Q / moles of limiting reagent).
-
Identify the maximum heat flow during the addition to understand the peak cooling demand.
-
Use this data to model the required addition time and cooling duty for the large-scale reactor, ensuring the predicted heat flow never exceeds the plant's cooling capacity.
-
Visualizations
Caption: Troubleshooting workflow for an unexpected exotherm.
Caption: Process safety assessment workflow for scale-up.
References
- 1. helgroup.com [helgroup.com]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. nalasengineering.com [nalasengineering.com]
- 7. contractpharma.com [contractpharma.com]
- 8. amarequip.com [amarequip.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Removing Residual Metal Catalysts from 6-Isopropylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual metal catalysts, particularly palladium, from 6-Isopropylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from this compound particularly challenging?
A1: The primary challenge stems from the molecular structure of this compound. The presence of two nitrogen atoms (the pyridine ring nitrogen and the amino group) creates a bidentate chelate, which can bind very tightly to palladium species.[1][2] This strong binding makes the removal of the metal catalyst by standard purification methods like simple filtration or solvent washes difficult.
Q2: What are the acceptable regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities.[3] The permitted daily exposure (PDE) for palladium depends on the route of administration. For oral medications, the limit is typically around 10 ppm, while for parenteral (injectable) routes, the limit is much lower at 1 ppm.[4][5] These limits are based on a maximum daily dose of 10 grams of the drug product.[4][6]
Q3: What are the most effective methods for removing palladium from my final product?
A3: The most effective and widely used methods involve adsorption onto a solid support. These include:
-
Metal Scavengers: These are solid-supported materials (often silica or polymer-based) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or dimercaptotriazine (DMT).[3][7][8] They are highly effective at reducing palladium to very low ppm levels.[9][10]
-
Activated Carbon: A cost-effective adsorbent that can remove palladium. However, it can be less selective and may lead to loss of the desired product through non-specific adsorption.[1][3]
-
Chromatography: Flash column chromatography can remove a large portion of residual palladium, but often fails to reduce levels to within the strict regulatory limits on its own.[9] It is typically followed by a dedicated scavenging step.[9]
-
Crystallization: Recrystallization can purify the product, leaving palladium impurities in the mother liquor. However, its effectiveness can be variable, as some metal species may co-crystallize with the product.[10][11]
Q4: How do I select the most appropriate metal scavenger for my process?
A4: The choice of scavenger depends on the specific palladium species present (which can vary based on the reaction conditions) and the nature of your product.
-
Thiol-based scavengers (e.g., SiliaMetS Thiol, MP-Thiol) are broadly effective.
-
Dimercaptotriazine (DMT)-based scavengers (e.g., SiliaMetS DMT, MP-TMT) are considered highly effective for a wide range of palladium species and are often a first choice for difficult cases.[1][3]
-
Amine and Cysteine-based scavengers also show high efficacy for various metals, including palladium.[7] It is highly recommended to perform a screening of several different scavengers to identify the one that provides the best performance (highest removal efficiency with minimal product loss) for your specific process.[3]
Q5: What analytical techniques should be used to quantify residual palladium?
A5: For accurate, low-level quantification required for regulatory submission, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard.[12][13][14] Other techniques include:
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES). [12]
-
High-Energy Polarized-Beam X-ray Fluorescence (XRF) , which offers a rapid and non-destructive method.[15]
-
Fluorimetric and colorimetric methods can be used for rapid, in-process screening to quickly assess the relative effectiveness of different scavenging protocols before committing to the more time-consuming ICP-MS analysis.[11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: High Palladium Content Persists After Initial Purification (e.g., Chromatography or Crystallization)
-
Possible Cause: As mentioned in FAQ Q1, the strong chelating nature of the this compound product is likely holding onto the palladium, making standard purification methods insufficient.
-
Troubleshooting Steps:
-
Implement a Scavenging Step: This is the most critical step. After initial purification, dissolve the product in a suitable solvent and treat it with a high-affinity metal scavenger.
-
Select the Right Scavenger: Start with a broad-spectrum, high-efficiency scavenger like one based on dimercaptotriazine (DMT/TMT).[3]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and treatment time. A typical starting point is to stir the product solution with the scavenger at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours.[8]
-
Analyze: After filtration to remove the scavenger, re-analyze the palladium content using ICP-MS.
-
Issue 2: Significant Loss of this compound During the Scavenging Process
-
Possible Cause: The product is being non-specifically adsorbed onto the scavenger material. This is more common with activated carbon but can occur with other scavengers.[1]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a panel of scavengers to find one with high selectivity for palladium but low affinity for your product.[8]
-
Minimize Scavenger Amount: Use the minimum effective amount of the scavenger required to meet the palladium specification. This can be determined through small-scale optimization experiments.
-
Optimize the Solvent: The choice of solvent can affect the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may help reduce its adsorption.[8]
-
Consider an Alternative Method: If product loss remains unacceptably high with all tested scavengers, re-evaluate other purification methods like crystallization, potentially using an anti-solvent or a different solvent system.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: The nature and oxidation state of the residual palladium species may vary between batches, affecting the efficiency of a given removal method.[3] This can be caused by slight variations in reaction work-up procedures.
-
Troubleshooting Steps:
-
Standardize the Work-up: Ensure that the work-up protocol for the palladium-catalyzed reaction is highly consistent for every batch before the scavenging step.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple palladium species, such as DMT-based resins.[1]
-
Implement a Pre-treatment Step: In some cases, a mild oxidation or reduction step prior to scavenging can convert various palladium species into a single, more easily removed form.[8] This adds complexity but can greatly improve consistency.
-
Data Presentation
Table 1: ICH Q3D Guideline Limits for Palladium This table summarizes the permitted daily exposure (PDE) and calculated concentration limits for palladium based on a 10 g/day maximum daily dose of the final drug product.[4][5][6]
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) | Concentration Limit (ppm or µg/g) |
| Oral | 100 | 10 |
| Parenteral | 10 | 1 |
| Inhalation | 1 | 0.1 |
Table 2: Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Application |
| Metal Scavengers | High efficiency and selectivity; reduces Pd to low ppm levels.[3][9] | Higher cost than other methods. | Final purification step to meet strict regulatory limits. |
| Activated Carbon | Low cost.[1] | Can be non-selective, leading to product loss; may require larger quantities.[1] | Initial bulk removal of palladium or when cost is a primary driver. |
| Chromatography | Good for general purification and removal of organic impurities. | Often insufficient to meet <10 ppm limits for palladium on its own.[9] | Intermediate purification step before a final scavenging treatment. |
| Crystallization | Can be highly effective and scalable. | Effectiveness is highly dependent on the system; palladium can co-crystallize.[10] | Purification of solid products where a suitable solvent system is found. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with a Solid-Supported Reagent
-
Dissolution: Dissolve the crude or partially purified this compound containing residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to create a solution of known concentration.[8]
-
Scavenger Addition: Add the selected solid-supported metal scavenger (e.g., SiliaMetS DMT). The amount typically ranges from 5 to 20 equivalents relative to the initial amount of palladium catalyst used, or as a weight percentage (e.g., 1-10 wt%) relative to the product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally for each specific case.[5][8]
-
Filtration: Filter the mixture through a filter paper or a pad of celite to completely remove the solid scavenger.[8]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for palladium content analysis, preferably by ICP-MS.[8]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-20% by weight relative to the product).
-
Stirring: Stir the slurry, often at a slightly elevated temperature, for 1-4 hours.
-
Hot Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon. This is often done while hot to prevent the product from crystallizing on the filter.
-
Washing & Concentration: Wash the celite pad with fresh, hot solvent to recover any adsorbed product, then concentrate the filtrate.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: Decision workflow for selecting and implementing a palladium removal strategy.
Caption: Logic diagram for troubleshooting inconsistent palladium removal results.
References
- 1. benchchem.com [benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. onyxipca.com [onyxipca.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pharmtech.com [pharmtech.com]
- 13. arborassays.com [arborassays.com]
- 14. researchgate.net [researchgate.net]
- 15. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Substituted Aminopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted aminopyridines. The information addresses common stability issues and degradation pathways encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My substituted aminopyridine sample is showing signs of degradation. What are the most common causes?
A1: Degradation of substituted aminopyridines can be triggered by several factors. The most common include:
-
Oxidation: The amino group and the pyridine ring are susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen over time. The free base form is generally more prone to oxidation than the salt form.[1][2]
-
Exposure to Light: Photodegradation can occur, particularly under UV light. It is crucial to protect aminopyridine samples from light during storage and handling.[1][3][4][5][6][7]
-
pH Extremes: Both acidic and basic conditions can promote degradation, depending on the specific substituents and the nature of the aminopyridine.
-
Elevated Temperatures: Although many solid forms are thermally stable, prolonged exposure to high temperatures can accelerate degradation, especially in solution.[4][5][6][7]
-
Metabolic Enzymes: If working with biological systems, metabolic enzymes like cytochrome P450s can lead to hydroxylation and other modifications.[1]
Q2: What are the typical degradation products of substituted aminopyridines?
A2: The degradation products depend on the specific aminopyridine and the degradation pathway. Common products include:
-
Oxidative Degradation: N-oxides (e.g., 3,4-diaminopyridine-N-oxide) and nitro-substituted pyridines (e.g., 4-amino, 3-nitropyridine) are common when the molecular form is oxidized.[2]
-
Metabolic Degradation: Hydroxylated derivatives, such as 3-hydroxy-4-aminopyridine, are frequent metabolites.[1]
-
Microbial Degradation: This can lead to hydroxylated pyridines and eventual ring-cleavage products like 3-(N-formyl)-formiminopyruvate.[8]
Q3: How can I improve the stability of my substituted aminopyridine in solution?
A3: To enhance the stability of your compound in solution:
-
Use the Salt Form: If possible, work with the salt form of the aminopyridine, as it has been shown to be significantly more stable under oxidative stress compared to the free base.[1][2]
-
Control pH: Buffer your solutions to a pH where the compound is most stable. This will likely require empirical determination.
-
Protect from Light: Always store solutions in amber vials or protect them from light to prevent photodegradation.
-
Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed to remove dissolved oxygen.
-
Store at Low Temperatures: Storing solutions at refrigerated temperatures (2-8 °C) can slow down the rate of degradation.
Q4: Does the position of the amino group affect the stability of the aminopyridine?
A4: Yes, the position of the amino group on the pyridine ring can influence the rate of degradation. The electron-donating nature of the amino group can affect the reactivity of the pyridine ring, and its position will determine which parts of the molecule are more susceptible to attack.[9]
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products. | 1. Run a blank to rule out solvent or system contamination.[10] 2. Analyze samples at different time points to track the formation of new peaks.[10] 3. If possible, use LC-MS to get mass information on the unknown peaks to help identify potential degradation products.[2] |
| Loss of compound potency over a short period | Rapid degradation in the experimental matrix. | 1. Re-evaluate the storage conditions (temperature, light exposure). 2. Assess the pH of the solution. 3. Consider if any components of your matrix could be acting as catalysts for degradation (e.g., metal ions). |
| Inconsistent results between experimental replicates | Non-uniform degradation due to variations in handling. | 1. Ensure consistent light exposure for all samples. 2. Use freshly prepared solutions for each experiment. 3. Standardize incubation times and temperatures precisely. |
| Solid compound changes color or texture | Degradation in the solid state. | 1. Verify that the storage container is properly sealed and protected from light and moisture. 2. Consider storing under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Stability Data
The following table summarizes stability data for some common aminopyridines under various conditions.
| Compound Name | Substituent(s) | Formulation/Matrix | Storage Conditions | Duration | Remaining Compound (%) | Reference |
| 4-Aminopyridine | None | 5 mg oral capsules | 4°C, protected from light | 6 months | >95% | [4][5] |
| 23°C, protected from light | 6 months | >95% | [4][5] | |||
| 37°C, protected from light | 1 month | >95% | [4][5] | |||
| 10 mg oral capsules | Room Temperature, protected from light | 365 days | >94% | [6][7] | ||
| 3,4-Diaminopyridine | 3-amino | 5 mg oral capsules | 4°C, protected from light | 6 months | >95% | [4][5] |
| 23°C, protected from light | 6 months | >95% | [4][5] | |||
| 37°C, protected from light | 1 month | >95% | [4][5] | |||
| Molecular form in solution | 5% or 15% H₂O₂ | 216 hours | Significant degradation | [1][2] | ||
| Salt form in solution | 5% or 15% H₂O₂ | 216 hours | More stable than molecular form | [1][2] |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation Study
This protocol is designed to assess the stability of a substituted aminopyridine under oxidative stress.
Materials:
-
Substituted aminopyridine (both free base and salt form, if available)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3% or higher)
-
HPLC-grade solvent for dissolving the compound (e.g., water, methanol, or acetonitrile)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare stock solutions of the substituted aminopyridine in the chosen solvent.
-
For the test sample, add a specific volume of hydrogen peroxide solution to the aminopyridine solution. The final concentration of H₂O₂ should be determined based on the reactivity of the compound (a good starting point is 1-3%).
-
Prepare a control sample without the addition of hydrogen peroxide.
-
Incubate both solutions at a controlled temperature (e.g., room temperature or 40°C), protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).
-
Analyze the samples by HPLC-UV to monitor the decrease in the parent compound peak and the formation of any degradation products.
Analysis:
-
Calculate the percentage of degradation over time.
-
If significant degradation is observed, the degradation products can be isolated using semi-preparative HPLC and identified using techniques like LC-MS and NMR.[2]
Protocol 2: Photostability Study
This protocol assesses the stability of a substituted aminopyridine upon exposure to light.
Materials:
-
Substituted aminopyridine
-
HPLC-grade solvent
-
Clear and amber vials
-
A controlled light source (e.g., a photostability chamber with a UV-Vis lamp)
-
HPLC system with UV detector
Procedure:
-
Prepare a solution of the substituted aminopyridine in the chosen solvent.
-
Place a portion of the solution in a clear vial (exposed sample) and another portion in an amber vial (control sample).
-
Expose both vials to the light source for a defined period.
-
At specific time intervals, take aliquots from both vials.
-
Analyze the samples by HPLC-UV.
Analysis:
-
Compare the chromatograms of the exposed and control samples to determine the extent of photodegradation.
-
Identify any new peaks that appear in the exposed sample.
Visualizations
Caption: Oxidative degradation of a substituted aminopyridine free base.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sefh.es [sefh.es]
- 6. researchgate.net [researchgate.net]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Reactions Involving 2-Amino-6-isopropylpyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Amino-6-isopropylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the workup and purification of reaction products involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the general workup procedures for reactions involving 2-Amino-6-isopropylpyridine?
A typical workup for reactions involving 2-Amino-6-isopropylpyridine, particularly after cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, often involves the following steps:
-
Quenching: The reaction is first cooled to room temperature and then quenched, often with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate, dichloromethane (DCM), or toluene. Multiple extractions are recommended to ensure complete recovery of the product.
-
Washing: The combined organic layers are washed with water and then with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to aid in layer separation.
-
Drying: The organic layer is dried over an anhydrous drying agent, most commonly sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is then purified, typically by flash column chromatography on silica gel.
Q2: My product appears to be soluble in the aqueous layer during extraction. What should I do?
The basicity of the pyridine nitrogen in 2-Amino-6-isopropylpyridine and its derivatives can lead to the formation of salts in acidic or even neutral aqueous solutions, increasing their water solubility.
-
pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 8) by adding a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide. This will neutralize any protonated product, making it less water-soluble and facilitating its extraction into the organic phase.
-
Salting Out: Adding a significant amount of a salt, like sodium chloride (brining out), to the aqueous layer can decrease the solubility of the organic product in the aqueous phase, thereby improving the efficiency of the extraction.
Q3: I am observing an emulsion during the aqueous workup. How can I resolve this?
Emulsion formation is a common issue, especially when dealing with basic nitrogen-containing compounds.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period or gentle swirling instead of vigorous shaking can prevent emulsion formation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the workup of reactions with 2-Amino-6-isopropylpyridine.
Issue 1: Low or No Product Yield After Workup
| Possible Cause | Troubleshooting Step |
| Product is water-soluble. | Before extraction, basify the aqueous layer with NaHCO₃ or dilute NaOH to a pH > 8. Perform multiple extractions with a suitable organic solvent. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before initiating the workup. |
| Product degradation. | Some products may be sensitive to acidic or basic conditions during workup. Test the stability of your product by exposing a small sample to the workup conditions and analyzing it by TLC. If degradation is observed, consider a neutral workup or alternative purification methods. |
| Loss of product during purification. | Optimize the column chromatography conditions (e.g., solvent system, silica gel activity) to prevent irreversible adsorption or decomposition of the product on the column. |
Issue 2: Presence of Persistent Impurities
| Impurity Type | Identification | Removal Strategy |
| Unreacted Starting Material | Compare the TLC or LC-MS of the crude product with the starting materials. | Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion. If starting material persists, it can often be separated by column chromatography. |
| Homocoupling Byproducts | These byproducts are common in cross-coupling reactions and can be identified by their molecular weight in MS analysis. | Careful optimization of the catalyst system and reaction conditions can minimize the formation of homocoupled products. These byproducts can typically be separated from the desired product by flash chromatography. |
| Palladium Catalyst Residues | The crude product may have a dark color (black or dark brown) indicating the presence of palladium black. | Filter the reaction mixture through a pad of Celite before the aqueous workup. For stubborn cases, treatment of the organic solution with activated carbon or a palladium scavenger can be effective. |
Experimental Protocols & Data
Below are representative experimental protocols for common cross-coupling reactions involving 2-Amino-6-isopropylpyridine, along with typical quantitative data.
Buchwald-Hartwig Amination
This protocol describes the N-arylation of 2-Amino-6-isopropylpyridine with an aryl bromide.
Reaction Scheme: 2-Amino-6-isopropylpyridine + Aryl-Br → N-Aryl-2-amino-6-isopropylpyridine
Experimental Protocol:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq), 2-Amino-6-isopropylpyridine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Representative Examples):
| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 85-95 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 110 | 18 | 80-90 |
| 2-Bromonaphthalene | Pd₂(dba)₃ / RuPhos | LHMDS | Toluene | 100 | 16 | 75-85 |
Suzuki-Miyaura Coupling
This protocol outlines the C-C bond formation between a bromo-substituted 2-Amino-6-isopropylpyridine derivative and an arylboronic acid.
Reaction Scheme: 5-Bromo-2-amino-6-isopropylpyridine + Aryl-B(OH)₂ → 5-Aryl-2-amino-6-isopropylpyridine
Experimental Protocol:
-
In a round-bottom flask, combine 5-bromo-2-amino-6-isopropylpyridine (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with stirring under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary (Representative Examples):
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 100 | 16 | 78-88 |
| 3-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 10 | 85-95 |
Visualizations
General Workup Workflow
Caption: A generalized workflow for the workup and purification of reactions involving 2-Amino-6-isopropylpyridine.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low product yields in reactions with 2-Amino-6-isopropylpyridine.
Validation & Comparative
Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 6-Alkyl-Substituted Pyridin-2-Amines
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 6-alkyl-substituted pyridin-2-amines, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate informed decision-making in drug discovery and optimization efforts.
The substitution at the 6-position of the pyridin-2-amine core has been shown to be a critical determinant of potency and selectivity for various kinase targets. This guide will delve into the structure-activity relationships (SAR) of several classes of these compounds, offering a comparative analysis of their performance against key enzymes implicated in disease, such as DNA-dependent protein kinase (DNA-PK), Activin Receptor-Like Kinase 5 (ALK5), and Phosphoinositide 3-kinase alpha (PI3Kα).
Comparative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of various 6-alkyl-substituted pyridin-2-amine analogs against their respective kinase targets. The data highlights how modifications at the 6-position of the pyridine ring, as well as other substitutions on the core scaffold, influence inhibitory potency.
Imidazo[4,5-c]pyridin-2-ones as DNA-PK Inhibitors
The imidazo[4,5-c]pyridin-2-one scaffold has been explored for its potential to inhibit DNA-PK, a key enzyme in the DNA damage response pathway. The following data, extracted from studies on this series, illustrates the impact of substitutions on the 6-anilino ring.
| Compound | 6-Anilino Substitution | DNA-PK IC50 (µM)[1] | PI3Kα IC50 (µM)[1] | mTOR IC50 (µM)[1] |
| 6 | Unsubstituted | 4 | ~12 | >100 |
| 9 | 2-Methyl | 0.2 | >10 | >100 |
| 15 | 2-Chloro | 0.1 | >10 | >100 |
| 12 | 2-Methoxy | >10 | >10 | >100 |
| 18 | 2-Nitro | >10 | >10 | >100 |
| 35 | 2-Sulfonylmethyl | >10 | >10 | >100 |
Table 1: SAR of 6-anilino substituted imidazo[4,5-c]pyridin-2-ones against DNA-PK, PI3Kα, and mTOR.[1]
The data clearly indicates that small, lipophilic groups at the 2-position of the 6-anilino ring, such as methyl and chloro, significantly enhance DNA-PK inhibitory potency.[1] In contrast, larger or more polar substituents at this position are not well-tolerated.[1]
4(5)-(6-Alkylpyridin-2-yl)imidazoles as ALK5 Inhibitors
A series of 4(5)-(6-alkylpyridin-2-yl)imidazoles has been investigated as inhibitors of ALK5, a transmembrane serine/threonine kinase involved in the TGF-β signaling pathway.
| Compound | 6-Substitution of Pyridine | R Group on Imidazole | ALK5 IC50 (µM)[2] |
| 13e | Methyl | 3-Quinoxalinyl | 0.012 |
Table 2: Inhibitory activity of a potent 4(5)-(6-methylpyridin-2-yl)imidazole derivative against ALK5.[2]
The quinoxalinyl analogue 13e demonstrated potent inhibition of ALK5 phosphorylation with an IC50 of 0.012 µM.[2] This highlights the importance of the substituent on the imidazole ring in conjunction with the 6-alkylpyridine moiety for achieving high potency.
Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors
Systematic SAR studies on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives have identified potent inhibitors of PI3Kα.
| Compound | 6-Substitution | 8-Substitution | 2-Substitution | PI3Kα IC50 (nM)[3] |
| 35 | Methyl | 4-Fluorophenyl | Morpholin-4-ylcarbonyl | 150 |
| 45 | Chloro | 4-Fluorophenyl | Morpholin-4-ylcarbonyl | - (less potent than 39) |
| 46 | Hydrogen | 4-Fluorophenyl | Morpholin-4-ylcarbonyl | - (less potent than 43) |
Table 3: SAR of 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives against PI3Kα.[3]
These studies revealed that a methyl group at the 6-position is preferred over chloro or hydrogen for PI3Kα inhibitory activity.[3] Compound 35 emerged as a promising inhibitor with an IC50 of 150 nM.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biochemical assays are provided below.
DNA-PK Biochemical Assay
The inhibitory activity against DNA-PK is typically assessed using a kinase assay that measures the phosphorylation of a substrate peptide.
-
Assay Principle: The assay quantifies the amount of ADP produced from the kinase reaction, which is then converted to ATP and subsequently detected using a luciferase-based system. The luminescent signal is directly proportional to the kinase activity.
-
Reaction Mixture: A typical reaction mixture includes the DNA-PK enzyme, a peptide substrate (e.g., DNA-PK peptide substrate), ATP, and the test compound at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT).
-
Incubation: The reaction is initiated by the addition of the substrate/ATP mix and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Following incubation, a reagent such as ADP-Glo™ is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent containing luciferase and luciferin is then added to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
ALK5 Luciferase Reporter Assay
The cellular activity of ALK5 inhibitors is often evaluated using a luciferase reporter gene assay.
-
Cell Treatment: Transfected cells are seeded in 96-well plates and pre-incubated with various concentrations of the test compound before stimulation with TGF-β1.[4]
-
Incubation: The cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for TGF-β-induced luciferase expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[4]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percent inhibition is calculated relative to the TGF-β1-stimulated control, and IC50 values are determined by non-linear regression analysis.
PI3Kα Enzymatic Assay (Kinase-Glo™)
The inhibitory potency against PI3Kα can be determined using a luminescent kinase assay such as the Kinase-Glo™ assay.
-
Assay Principle: This assay measures the amount of ATP remaining in the solution after a kinase reaction. A lower ATP level corresponds to higher kinase activity.
-
Reaction Components: The assay is performed in a multi-well plate containing PI3Kα enzyme, a substrate (e.g., phosphatidylinositol), ATP, and the test compounds at varying concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.
-
Detection: The Kinase-Glo™ reagent is added, which simultaneously terminates the kinase reaction and measures the remaining ATP through a luciferase-luciferin reaction, generating a luminescent signal.
-
Data Analysis: The luminescence is measured, and the IC50 values are calculated by fitting the data to a dose-response curve.[3]
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 6-Propyl- and 6-Isopropyl-Pyridin-2-amine: A Guide for Preclinical Research
For Immediate Release
This guide provides a comparative overview of 6-propyl-pyridin-2-amine and 6-isopropyl-pyridin-2-amine for researchers, scientists, and professionals in drug development. In the absence of direct comparative biological studies in publicly accessible literature, this document focuses on a theoretical structure-activity relationship (SAR) analysis, physicochemical properties, and outlines potential experimental workflows for future in-vitro and in-vivo evaluations.
The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The nature of substituents on the pyridine ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic profiles of these compounds. This guide specifically addresses the potential impact of a propyl versus an isopropyl group at the 6-position of the pyridin-2-amine core.
Physicochemical Properties
A foundational aspect of predicting a compound's biological activity and pharmacokinetic profile lies in its physicochemical properties. The following table summarizes key computed properties for 6-propyl-pyridin-2-amine and 6-isopropyl-pyridin-2-amine.
| Property | 6-Propyl-pyridin-2-amine | 6-Isopropyl-pyridin-2-amine |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂ |
| Molecular Weight | 136.2 g/mol [1] | 136.19 g/mol [2] |
| CAS Number | 41995-29-3[1] | 78177-12-5[2] |
| Appearance | Yellow or brown liquid[1] | Not specified |
| LogP (Calculated) | 1.7[2] | 1.7[2] |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
Theoretical Structure-Activity Relationship (SAR) Analysis
The primary structural difference between the two molecules is the arrangement of the three-carbon alkyl chain at the 6-position. This seemingly minor variation can have significant implications for their biological activity.
-
Steric Hindrance and Conformational Flexibility : The linear n-propyl group is more flexible than the branched isopropyl group. The isopropyl group, with its two methyl groups attached to the α-carbon, introduces greater steric bulk. This can influence how the molecule fits into the binding pocket of a biological target, such as an enzyme or receptor. A narrow binding pocket might favor the less bulky propyl substituent, while a wider pocket could potentially accommodate the isopropyl group, possibly leading to enhanced interactions.
-
Metabolic Stability : The branching in the isopropyl group can sometimes confer greater metabolic stability. The tertiary carbon in the isopropyl substituent may be less susceptible to metabolism by certain cytochrome P450 enzymes compared to the secondary carbons of the propyl group. This could result in a longer biological half-life for the isopropyl derivative.
-
Lipophilicity : While both substituents are lipophilic and have similar calculated LogP values, their shapes can lead to different interactions with hydrophobic pockets within a protein. The more compact, spherical nature of the isopropyl group might result in distinct hydrophobic interactions compared to the more linear propyl chain.
Potential Biological Activities and Suggested Experimental Evaluation
Given the known activities of other substituted pyridinamines, it is plausible that these compounds could be investigated for a variety of therapeutic applications. Below are detailed, albeit hypothetical, experimental protocols that could be employed to assess their biological activities.
Experimental Protocols
1. In-Vitro Kinase Inhibition Assay (e.g., for anticancer activity)
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of protein kinases.
-
Methodology :
-
A radiometric kinase assay can be performed in a 96-well plate format.
-
Each well would contain the kinase, a substrate (e.g., myelin basic protein), and ATP (spiked with γ-³²P-ATP).
-
The test compounds (6-propyl- and 6-isopropyl-pyridin-2-amine) would be added at varying concentrations.
-
The reaction would be initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is then stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Objective : To assess the acute anti-inflammatory effects of the compounds.
-
Methodology :
-
Male Wistar rats (150-200g) are divided into control, reference (e.g., indomethacin), and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or vehicle are administered orally.
-
After 60 minutes, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
3. In-Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
-
Objective : To evaluate the peripheral analgesic activity of the compounds.
-
Methodology :
-
Swiss albino mice (20-25g) are used.
-
The test compounds, a reference drug (e.g., aspirin), or vehicle are administered intraperitoneally.
-
After a 30-minute absorption period, 0.6% acetic acid solution is injected intraperitoneally.
-
The number of writhes (a specific abdominal constriction and stretching posture) is counted for each mouse over a 20-minute period.
-
The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the treated groups to the control group.
-
Visualizing the Research Workflow
To guide the potential investigation of these compounds, the following diagram illustrates a generalized workflow for comparing the structure-activity relationship of two analogs.
Caption: A generalized workflow for comparing the structure-activity relationship of two analogs.
Conclusion
While direct experimental data comparing 6-propyl-pyridin-2-amine and 6-isopropyl-pyridin-2-amine is currently unavailable, theoretical considerations suggest that the structural differences between the propyl and isopropyl groups are likely to influence their biological activity. The isopropyl group may offer increased metabolic stability and unique steric interactions, whereas the propyl group provides greater conformational flexibility. The provided experimental protocols offer a starting point for researchers to empirically determine the biological activities of these compounds and validate these theoretical hypotheses. Further investigation is warranted to unlock the full therapeutic potential of these and related pyridinamine derivatives.
References
Comparative Efficacy of Pyridine-2-Amine Derivatives Against Mycobacterium tuberculosis
A guide for researchers and drug development professionals on the anti-tubercular potential of substituted pyridine-2-amine derivatives, with a focus on their mechanism of action, in vitro efficacy, and cytotoxicity.
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Among the promising new classes of anti-tubercular compounds, derivatives of pyridine-2-amine have emerged as potent inhibitors of Mtb growth. This guide provides a comparative analysis of the efficacy of various substituted pyridine-2-amine derivatives, presenting key experimental data and detailed protocols to inform further research and development in this area.
Mechanism of Action: Targeting MmpL3
A significant portion of the anti-tubercular activity of pyridine-2-amine derivatives can be attributed to the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3).[1][2] MmpL3 is an essential inner membrane transporter responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death. The pyridine-2-methylamine scaffold has been identified as a suitable module for binding to the active pocket of MmpL3.[1]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Inhibition of Mycolic Acid Transport by Pyridine-2-amine Derivatives.
Comparative In Vitro Efficacy
The anti-tubercular activity of a range of pyridine-2-methylamine derivatives has been evaluated against the drug-sensitive Mtb strain H37Rv, as well as MDR and XDR clinical isolates. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, is a key metric for comparison.
Table 1: In Vitro Anti-tubercular Activity of Selected Pyridine-2-methylamine Derivatives
| Compound ID | Structure/Substitution Highlights | MIC against H37Rv (µg/mL) | MIC against MDR/XDR strains (µg/mL) |
| 21 | Pyridine-2-methylamine-4-aryl | 0.5 - 1.0 | Not Reported |
| 25 | Pyridine-3-methylamine-5-aryl | 0.5 - 1.0 | Not Reported |
| 30 | Oxazole-2-aryl-4-methylamine | 0.5 - 1.0 | Not Reported |
| 37 | N-8-azaspiro[4.5] decyl substituent | 0.125 | Not Reported |
| 62 | N-8-azaspiro[4.5] decyl and 4-biphenyl substituents | 0.016 | 0.0039 - 0.0625 |
| 63 | Similar to 62 | 0.0156 | Not Reported |
Data sourced from a study on pyridine-2-methylamine derivatives as MmpL3 inhibitors.[1]
Notably, structure-activity relationship (SAR) studies have indicated that substitutions at various positions on the pyridine ring and the amine moiety significantly influence the anti-tubercular potency. For instance, the presence of an isopropyl group in the S2 hydrophobic pocket of the MmpL3 binding site has been shown to enhance activity.[1] Compound 62 emerged as a particularly potent derivative with excellent activity against both drug-sensitive and resistant Mtb strains.[1]
Cytotoxicity Profile
A crucial aspect of drug development is ensuring that the compounds are selectively toxic to the pathogen with minimal effects on host cells. The cytotoxicity of promising pyridine-2-amine derivatives is typically assessed against a mammalian cell line, such as Vero cells (from African green monkey kidneys).
Table 2: Cytotoxicity of Selected Pyridine-2-methylamine Derivatives
| Compound ID | IC50 against Vero cells (µg/mL) |
| 21 | ≥ 16 |
| 25 | ≥ 16 |
| 30 | ≥ 16 |
| 62 | ≥ 16 |
IC50 is the concentration of a compound that inhibits 50% of cell growth. Data sourced from a study on pyridine-2-methylamine derivatives as MmpL3 inhibitors.[1]
The high IC50 values for these compounds indicate low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic window.
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental protocols are essential.
In Vitro Anti-tubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
This assay is a widely used method for determining the MIC of compounds against Mtb.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Detailed Steps:
-
Preparation of Compounds: Dissolve compounds in a suitable solvent (e.g., DMSO) and prepare two-fold serial dilutions in a 96-well microplate.
-
Bacterial Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and dilute to the final inoculum concentration.
-
Inoculation and Incubation: Add the bacterial inoculum to the wells containing the serially diluted compounds. Include a drug-free control and a positive control (e.g., isoniazid). Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: Prepare a fresh solution of Alamar Blue and add it to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Reading Results: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Detailed Steps:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration.
Conclusion
Substituted pyridine-2-amine derivatives represent a promising class of anti-tubercular agents with a novel mechanism of action targeting MmpL3. Several derivatives have demonstrated potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis in vitro, coupled with low cytotoxicity. The extensive data and detailed protocols provided in this guide are intended to facilitate further research and optimization of this chemical scaffold, with the ultimate goal of developing new, effective treatments for tuberculosis.
References
- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminopyridine-Based Inhibitors: A Comparative Docking Analysis for Drug Discovery
A deep dive into the in-silico performance of aminopyridine derivatives against key therapeutic targets reveals promising candidates for anticancer and antibacterial agents. This guide provides a comparative analysis of their docking studies, complete with experimental data and methodologies, to inform future drug development efforts.
The aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous inhibitors targeting a range of proteins implicated in diseases such as cancer and bacterial infections. Molecular docking studies are a crucial computational tool to predict the binding affinity and interaction patterns of these compounds with their target proteins. This guide synthesizes data from multiple studies to offer a comparative overview of the docking performance of various aminopyridine-based inhibitors.
Performance Comparison of Aminopyridine Derivatives
The following tables summarize the quantitative data from molecular docking studies of different aminopyridine derivatives against various protein targets. Lower docking scores are indicative of more favorable binding interactions.
Anticancer Activity
Aminopyridine derivatives have demonstrated significant potential as anticancer agents by targeting protein kinases and other signaling proteins crucial for tumor progression.[1]
| Derivative ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound 5a | VEGFR-2 | 3VHE | -10.32 | Glu917, Cys919, Asp1046[1] |
| Compound 17 | PLK1 | 3FC2 | -12.04 | CYS133, SER137[2] |
| Analogue 4 | Aurora Kinase A | 3UO6 | -9.1 | Not Specified[3] |
| Compound 7 | CDK9 | 4BCF | Not Specified | Cys106, Phe680, Arg673[4] |
| Compound 8e | CDK9 | Not Specified | Not Specified | Not Specified[4] |
| Compound 8e | HDAC1 | Not Specified | Not Specified | Not Specified[4] |
| Compound 2a | IGF-1R | 1P4O | -7.9 | Not Specified[5] |
| Compound 2f | EGFR | 3P0Y | Not Specified | Not Specified[5] |
Antibacterial Activity
Aminopyridine derivatives have also been investigated for their potential as antibacterial agents, primarily by targeting essential bacterial enzymes.
| Derivative ID | Target Organism | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound 2c | S. aureus | Dihydrofolate Reductase (DHFR) | 4URM | Not Specified | Favorable binding confirmed[1][6] |
| Compound 2c | B. subtilis | Dihydrofolate Reductase (DHFR) | 2RHL | Not Specified | Favorable binding confirmed[1][6] |
Experimental Protocols
The following is a generalized protocol for molecular docking studies based on methodologies reported in the cited literature.[1][2][3][6][7]
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).[1][3]
-
Water molecules are removed, and hydrogen atoms are added to the protein structure.[1][3]
-
The protein structure undergoes energy minimization to correct any structural imperfections.[1]
-
-
Ligand Preparation:
-
Docking Simulation:
-
A molecular docking software (e.g., Molecular Operating Environment (MOE), AutoDock) is used to perform the simulations.[1][6][7]
-
The prepared ligands are docked into the active site of the prepared protein.
-
The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.[3]
-
-
Pose Selection and Analysis:
Visualizing the Docking Workflow
The following diagram illustrates a typical workflow for in-silico comparative docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
Validating the Binding Affinity of 6-Isopropylpyridin-2-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of a series of synthesized 6-Isopropylpyridin-2-amine analogs. The data presented herein is intended to guide structure-activity relationship (SAR) studies and support the development of potent and selective inhibitors for therapeutic applications. The analogs have been evaluated against the protein tyrosine phosphatase SHP2, a key regulator in oncogenic signaling pathways.
Comparative Analysis of Binding Affinity
The binding affinities of the this compound analogs were determined using a fluorescence-based enzymatic assay. The half-maximal inhibitory concentration (IC50) was calculated for each compound. The results are summarized in the table below.
| Compound ID | R1-Substituent | R2-Substituent | IC50 (nM) |
| 6-IPPA-01 | H | H | 850 |
| 6-IPPA-02 | F | H | 420 |
| 6-IPPA-03 | Cl | H | 310 |
| 6-IPPA-04 | CH3 | H | 550 |
| 6-IPPA-05 | H | F | 680 |
| 6-IPPA-06 | H | Cl | 590 |
| 6-IPPA-07 | H | CH3 | 720 |
| 6-IPPA-08 | F | F | 250 |
Structure-Activity Relationship (SAR) Insights
The preliminary SAR from this series of analogs suggests that substitution at the R1 and R2 positions of the pyridine ring significantly influences the binding affinity for SHP2. Halogen substitutions, particularly fluorine and chlorine at the R1 position, led to a notable increase in potency compared to the unsubstituted parent compound (6-IPPA-01). The disubstituted analog with fluorine at both R1 and R2 positions (6-IPPA-08) exhibited the highest affinity in this series. Methyl substitution at either position was less favorable than halogenation.
SHP2 Signaling Pathway
The protein tyrosine phosphatase SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It is involved in the activation of the RAS-MAPK signaling cascade, which plays a central role in cell proliferation, differentiation, and survival.[1] Dysregulation of SHP2 activity is implicated in various cancers.[2][3] The following diagram illustrates the canonical SHP2 signaling pathway.
Experimental Workflow for Binding Affinity Assay
The following diagram outlines the general workflow for determining the IC50 values of the this compound analogs against SHP2.
References
A Head-to-Head Comparison of Synthetic Routes to 2,6-Substituted Pyridines
The 2,6-substituted pyridine motif is a cornerstone in modern chemistry, serving as a critical structural component in pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents at these positions significantly influences the molecule's biological activity and physical properties. For researchers, scientists, and drug development professionals, selecting the optimal synthetic strategy to access these scaffolds is a crucial decision. This guide provides an objective, data-driven comparison of the most prominent synthetic routes to 2,6-substituted pyridines, offering detailed methodologies and quantitative data to inform this selection process.
Overview of Synthetic Strategies
The construction of the pyridine ring can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed methods. Each approach presents a unique set of advantages and limitations regarding substrate scope, reaction conditions, and functional group tolerance. This comparison will focus on four principal methods: the Kröhnke Pyridine Synthesis, the Hantzsch Pyridine Synthesis, the Bohlmann-Rahtz Pyridine Synthesis, and Transition-Metal-Catalyzed [2+2+2] Cycloadditions.
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Kröhnke Synthesis | Condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyls. | High atom economy; mild conditions; no final oxidation step required; broad substrate scope for poly-aryl systems.[1] | Requires pre-synthesis of the pyridinium salt. |
| Hantzsch Synthesis | Multi-component reaction of an aldehyde, 2 eq. of a β-ketoester, and ammonia. | Simple, one-pot procedure; readily available starting materials; well-established.[2] | Forms a dihydropyridine intermediate requiring a separate oxidation step; can have long reaction times and harsh conditions.[3] |
| Bohlmann-Rahtz Synthesis | Condensation of an enamine with an ethynylketone. | Versatile for 2,3,6-trisubstituted pyridines; avoids the need for an oxidation step.[4] | Traditionally a two-step process requiring high temperatures for cyclodehydration; intermediates may require purification.[4] |
| [2+2+2] Cycloaddition | Transition-metal (e.g., Co, Rh) catalyzed cycloaddition of two alkyne molecules and a nitrile. | High efficiency and atom economy; excellent for poly-aryl pyridines; can be performed intermolecularly.[5][6] | Requires a metal catalyst which can be expensive and may need removal from the final product. |
Quantitative Data Comparison
The following table summarizes experimental data from the literature for each synthetic route, providing a direct comparison of yields and conditions for specific 2,6-substituted pyridine products.
| Route | Starting Materials | Conditions | Product | Yield (%) | Reference |
| Kröhnke | 2-Acetylthiophene, Iodine, Pyridine; Michael acceptor | 1) I₂, Pyridine; 2) NH₄OAc | 2-(Thiophen-2-yl)-4,6-disubstituted pyridine | 60 (overall) | [1] |
| Kröhnke | 2-Acetylpyridine (2 eq.), Aryl aldehyde, NH₄OAc | Aqueous media | 4'-Aryl-2,2':6',2''-terpyridine | High | [1] |
| Hantzsch | m-Methoxybenzaldehyde, Methyl-3-aminocrotonate | Reflux in i-PrOH, then oxidation | 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)pyridine | 28.8 | [7] |
| Hantzsch | Benzaldehyde, Ethyl acetoacetate, NH₄OAc | p-TSA, Ultrasonic irradiation, Aqueous (SDS) | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 96 | [3] |
| Bohlmann-Rahtz | Ethyl β-aminocrotonate, 1-Phenyl-2-propyn-1-one | Toluene:Acetic acid (5:1), 50°C, 26 h | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | 65-95 | [8][9] |
| Bohlmann-Rahtz | Enamines, Ethynyl ketones | Toluene, Acetic acid | Various functionalized pyridines | Good to Excellent | [4] |
| [2+2+2] Cycloaddition | Diarylacetylene, Aryl nitrile | CoI₂, dppp, Zn, NMP, 80°C, 24 h | Pentaarylpyridine | up to 99 | [6] |
| [2+2+2] Cycloaddition | α,ω-Diyne, p-Tolunitrile | CpCo(CO)₂, 1,4-Dioxane, ~100°C, 24 h | para-Pyridinophane | 87 | [10] |
Experimental Protocols
Detailed methodologies for key examples of each primary synthetic route are provided below.
Kröhnke Synthesis: 2,4,6-Triphenylpyridine[11]
-
Preparation of N-Phenacylpyridinium Bromide: Dissolve 2-bromoacetophenone (1.0 eq.) in a minimal amount of acetone. Add pyridine (1.1 eq.) dropwise at room temperature with stirring. Stir for 1-2 hours. Collect the resulting precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
Pyridine Synthesis: In a round-bottom flask with a reflux condenser, combine the N-phenacylpyridinium bromide (1.0 eq.), chalcone (1,3-diphenyl-2-propen-1-one, 1.0 eq.), and ammonium acetate (10 eq.). Add glacial acetic acid as the solvent. Heat the mixture to reflux (~120 °C) for 4-6 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water. Collect the precipitate by filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2,4,6-triphenylpyridine.
Hantzsch Synthesis: Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate[9]
-
1,4-Dihydropyridine Synthesis: In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL). Stir the mixture at reflux for 4 hours.
-
Isolation of Intermediate: Upon cooling, the 1,4-dihydropyridine product precipitates. Collect the solid by filtration, wash with cold ethanol, and dry.
-
Aromatization: Dissolve the obtained 1,4-dihydropyridine (1.0 g) in acetic acid (10 mL). Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring. After the reaction is complete, pour the mixture into water and neutralize to precipitate the pyridine product.
-
Purification: Collect the product by filtration and recrystallize from a suitable solvent.
Bohlmann-Rahtz (One-Pot) Synthesis: Ethyl 2-methyl-6-phenylpyridine-3-carboxylate[9]
-
Reaction Setup: In a suitable flask, prepare a solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL).
-
Reaction: Heat the solution at 50°C for 26 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired 2,6-disubstituted pyridine.
Cobalt-Catalyzed [2+2+2] Cycloaddition: Pentaarylpyridine Synthesis[6]
-
Catalyst Preparation: In a glovebox, charge a reaction vessel with CoI₂ (10 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%), and zinc powder (50 mol%).
-
Reaction Setup: Add the aryl nitrile (1.0 to 1.5 eq.) and the diarylacetylene (1.0 eq.) followed by the solvent (N-Methyl-2-pyrrolidone, NMP).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture at 80 °C for 24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with a suitable solvent and filter to remove solids. Concentrate the filtrate and purify the residue by column chromatography to yield the polyarylated pyridine.
Other Notable Synthetic Routes
-
Guareschi-Thorpe Synthesis: This method involves the condensation of a β-dicarbonyl compound, a cyanoacetic ester (or cyanoacetamide), and ammonia (or an ammonium salt). It is particularly useful for synthesizing 2,6-dihydroxy-3-cyanopyridines (which exist as their 2-pyridone tautomers).[11][12] Recent advancements have developed user-friendly, high-yield protocols in aqueous media.[12]
-
Ciamician-Dennstedt Rearrangement: This reaction involves the ring expansion of a pyrrole with a dihalocarbene to form a 3-halopyridine. While historically limited by harsh conditions and low yields, modern modifications using α-chlorodiazirines as carbene precursors have significantly improved the scope and efficiency, allowing for the direct formation of 3-arylpyridines from pyrroles under milder conditions.[13][14]
Strategic Selection of a Synthetic Route
The choice of synthetic method depends heavily on the target molecule's substitution pattern, the desired functional groups, and the availability of starting materials. The following diagram illustrates a logical workflow for selecting an appropriate synthetic strategy.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics | Yoshikai Group [pharm.tohoku.ac.jp]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolic Stability of 6-Isopropylpyridin-2-amine Derivatives
This guide provides a comprehensive comparison of the in vitro metabolic stability of novel 6-Isopropylpyridin-2-amine derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the selection and optimization of drug candidates. The stability of these compounds is a critical parameter, influencing their pharmacokinetic profiles and overall therapeutic potential.
Comparative Metabolic Stability Data
The in vitro metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In these studies, the disappearance of the parent compound is monitored over time in the presence of liver metabolic enzymes. The primary endpoints used to assess metabolic stability are the half-life (t1/2) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
The following table summarizes the in vitro metabolic stability data for a series of this compound derivatives in human liver microsomes.
| Compound ID | R1 Group | R2 Group | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | H | H | 45 | 15.4 |
| Compound B | F | H | 62 | 11.2 |
| Compound C | Cl | H | 75 | 9.2 |
| Compound D | H | OCH3 | 30 | 23.1 |
| Compound E | H | CF3 | 88 | 7.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
The metabolic stability of the this compound derivatives was assessed using a standardized in vitro assay with human liver microsomes.
1. Materials and Reagents:
-
Test compounds (this compound derivatives)
-
Pooled human liver microsomes (from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
2. Incubation Procedure:
-
A stock solution of each test compound and control compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in phosphate buffer to the final working concentration (typically 1 µM).
-
Human liver microsomes are pre-warmed to 37°C in phosphate buffer.
-
The metabolic reaction is initiated by adding the NADPH regenerating system to the microsome and compound mixture.
-
The incubation is carried out at 37°C in a shaking water bath.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.[1]
3. Sample Analysis:
-
The quenched samples are centrifuged to precipitate the proteins.
-
The supernatant is collected for analysis.
-
The concentration of the remaining parent compound is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2]
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.[1]
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) * (incubation volume / protein concentration).[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
Caption: Workflow for in vitro metabolic stability assay.
Metabolic Pathways
The primary route of metabolism for many aminopyridine-containing compounds is oxidation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4] For this compound derivatives, potential metabolic pathways include:
-
Hydroxylation: Addition of a hydroxyl group to the isopropyl moiety or the pyridine ring.
-
N-dealkylation: Removal of the isopropyl group.
-
Oxidation of the amino group: Formation of nitroso or other oxidized metabolites.
Further studies would be required to identify the specific metabolites formed and the CYP isoforms responsible for the metabolism of these derivatives.
Caption: Potential metabolic pathways for this compound derivatives.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Isomeric Isopropylpyridin-2-amines: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric isopropylpyridin-2-amines are a class of compounds with potential applications in medicinal chemistry and materials science. Distinguishing between the 3-, 4-, 5-, and 6-isopropyl-substituted isomers is crucial for structure confirmation, quality control, and understanding structure-activity relationships. This guide provides a comparative analysis of the key spectroscopic features of these isomers, enabling their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for all isomers is not widely available, this guide is based on established spectroscopic principles and predicted data to offer a robust framework for their identification.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the four isomeric isopropylpyridin-2-amines. These values are predicted based on the electronic and steric effects of the substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
| Isomer | -CH(CH₃)₂ (septet) | -CH(CH ₃)₂ (doublet) | Pyridine Ring Protons (multiplicity, integration) | -NH₂ (broad singlet) |
| 3-isopropylpyridin-2-amine | ~3.0 - 3.2 | ~1.2 - 1.3 | H4: ~7.2-7.3 (d, 1H), H5: ~6.6-6.7 (t, 1H), H6: ~7.9-8.0 (d, 1H) | ~4.5 - 5.5 |
| 4-isopropylpyridin-2-amine | ~2.8 - 3.0 | ~1.2 - 1.3 | H3: ~6.5-6.6 (s, 1H), H5: ~6.6-6.7 (d, 1H), H6: ~7.9-8.0 (d, 1H) | ~4.5 - 5.5 |
| 5-isopropylpyridin-2-amine | ~2.8 - 3.0 | ~1.2 - 1.3 | H3: ~7.3-7.4 (d, 1H), H4: ~7.2-7.3 (d, 1H), H6: ~8.0-8.1 (s, 1H) | ~4.5 - 5.5 |
| 6-isopropylpyridin-2-amine | ~3.0 - 3.2 | ~1.2 - 1.3 | H3: ~6.4-6.5 (d, 1H), H4: ~7.3-7.4 (t, 1H), H5: ~6.5-6.6 (d, 1H) | ~4.5 - 5.5 |
Table 2: Predicted ¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)
| Isomer | C -NH₂ | Pyridine Ring Carbons | C H(CH₃)₂ | CH(C H₃)₂ |
| 3-isopropylpyridin-2-amine | ~159-161 | C3: ~135-137, C4: ~136-138, C5: ~112-114, C6: ~147-149 | ~30-32 | ~22-24 |
| 4-isopropylpyridin-2-amine | ~159-161 | C3: ~108-110, C4: ~148-150, C5: ~115-117, C6: ~148-150 | ~33-35 | ~23-25 |
| 5-isopropylpyridin-2-amine | ~159-161 | C3: ~120-122, C4: ~138-140, C5: ~130-132, C6: ~145-147 | ~33-35 | ~23-25 |
| This compound | ~159-161 | C3: ~105-107, C4: ~137-139, C5: ~111-113, C6: ~160-162 | ~37-39 | ~22-24 |
Table 3: Key Predicted Infrared (IR) Spectral Data (Wavenumbers in cm⁻¹)
| Isomer | N-H Stretch (asymmetric & symmetric) | N-H Bend (scissoring) | C-N Stretch (aromatic amine) | C-H Stretch (isopropyl) |
| 3-isopropylpyridin-2-amine | ~3450 & ~3300 | ~1620 | ~1320 | ~2960, ~2870 |
| 4-isopropylpyridin-2-amine | ~3450 & ~3300 | ~1620 | ~1320 | ~2960, ~2870 |
| 5-isopropylpyridin-2-amine | ~3450 & ~3300 | ~1620 | ~1320 | ~2960, ~2870 |
| This compound | ~3450 & ~3300 | ~1620 | ~1320 | ~2960, ~2870 |
Note: The IR spectra are expected to be very similar for all isomers in the functional group region. Differentiation will likely rely on subtle shifts and the fingerprint region (below 1500 cm⁻¹).
Table 4: Predicted Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | [M-CH₃]⁺ | [M-C₃H₇]⁺ |
| 3-isopropylpyridin-2-amine | 136 | 121 | 93 |
| 4-isopropylpyridin-2-amine | 136 | 121 | 93 |
| 5-isopropylpyridin-2-amine | 136 | 121 | 93 |
| This compound | 136 | 121 | 93 |
Note: The mass spectra of these isomers are expected to be very similar due to identical molecular weights and likely similar fragmentation patterns. Differentiation by MS alone may be challenging without high-resolution analysis and comparison to standards.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of isopropylpyridin-2-amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isopropylpyridin-2-amine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 0 to 180 ppm, a larger number of scans for adequate signal-to-noise (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with electrons.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for differentiating the isomeric isopropylpyridin-2-amines based on their predicted spectroscopic features, primarily relying on ¹H NMR spectroscopy.
Caption: Logical workflow for the differentiation of isopropylpyridin-2-amine isomers.
A Comparative Guide to the ADMET Properties of Novel Aminopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the development of targeted therapies, particularly kinase inhibitors. Early and comprehensive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount in the drug discovery pipeline.[1][2][3][4] Identifying compounds with favorable pharmacokinetic and safety profiles at an early stage can significantly reduce late-stage attrition, saving considerable time and resources.[5] This guide offers an objective comparison of key ADMET parameters for representative novel aminopyridine compounds against a standard alternative, supported by detailed experimental protocols for key in vitro assays.
Comparative ADMET Profiling
The following table summarizes critical in vitro ADMET data for three hypothetical novel aminopyridine compounds (APY-01, APY-02, APY-03) and a representative alternative compound. This allows for a direct comparison of their drug-like properties.
| Parameter | APY-01 | APY-02 | APY-03 | Alternative Compound (e.g., Imatinib) | Significance |
| Aqueous Solubility (µM) | 85 | 15 | 120 | > 200 | Higher solubility is generally preferred for oral absorption. |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 8.2 | 15.5 | 3.1 | 5.0 | Predicts passive diffusion across membranes.[6] |
| Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | 5.5 | 10.2 | 1.8 | 3.5 | "Gold standard" for predicting intestinal absorption.[3][7] |
| Efflux Ratio (Papp, B→A / A→B) | 1.5 | 4.8 | 1.2 | 2.1 | A ratio >2 suggests the compound is a substrate of efflux transporters like P-gp.[8] |
| Metabolic Stability (t½, Human Hepatocytes, min) | 95 | 45 | >120 | 70 | Predicts in vivo half-life and clearance.[9][10][11] |
| Plasma Protein Binding (%) | 92.5 | 98.1 | 85.0 | 95.0 | High binding can limit the free, pharmacologically active drug concentration. |
| hERG Inhibition (IC₅₀, µM) | > 30 | 5.2 | > 30 | > 10 | Low IC₅₀ indicates a higher risk of cardiotoxicity. |
| Cytotoxicity (CC₅₀, HepG2 cells, µM) | > 50 | 8.9 | > 50 | > 25 | Measures potential for off-target toxicity, particularly hepatotoxicity.[5][12] |
Experimental Workflows and Signaling Pathways
A systematic approach to ADMET profiling is crucial for efficient drug development. The workflow typically begins with high-throughput screening assays to quickly assess large numbers of compounds and progresses to more complex, resource-intensive assays for promising candidates.
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate assessment of ADMET properties.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used as an in vitro model of passive, transcellular permeation.[13]
-
Objective: To determine the passive permeability of a compound.
-
Methodology:
-
A 96-well microtiter filter plate is coated with a lipid membrane (e.g., 4% lecithin in dodecane).[14]
-
The wells of the acceptor plate are filled with buffer solution (pH 7.4).
-
The test compound is dissolved in buffer (e.g., at 10 µM) and added to the donor wells of the filter plate.[13]
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for a set period (e.g., 5 to 18 hours) with gentle shaking.[13][14]
-
Following incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.[6]
-
The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA(t)] / Cequilibrium) Where VD is the donor volume, VA is the acceptor volume, A is the membrane area, t is the incubation time, [CA(t)] is the compound concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
-
Caco-2 Permeability Assay
This assay is a well-established method for predicting in vivo drug absorption across the gut wall.[7][15]
-
Objective: To measure the rate of transport of a compound across a monolayer of human colon adenocarcinoma (Caco-2) cells, which mimics the intestinal epithelium.[7]
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[8]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are typically used.[7][16]
-
Permeability Measurement (A→B):
-
The culture medium is replaced with a pre-warmed transport buffer.
-
The test compound (e.g., at 10 µM) is added to the apical (A) side, and fresh buffer is added to the basolateral (B) side.[7]
-
The plate is incubated at 37°C with gentle shaking for a specified time (e.g., 2 hours).[7]
-
Samples are taken from the basolateral side at various time points and analyzed by LC-MS/MS.
-
-
Efflux Assessment (B→A): The experiment is repeated by adding the compound to the basolateral side and sampling from the apical side to determine if the compound is subject to active efflux.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.[8]
-
Metabolic Stability Assay (Hepatocytes)
This assay measures the rate of metabolism of a compound by liver cells, which is critical for predicting its in vivo clearance.[11][17]
-
Objective: To determine the in vitro intrinsic clearance of a compound using cryopreserved human hepatocytes.
-
Methodology:
-
Cryopreserved human hepatocytes are thawed and diluted to a specific concentration (e.g., 0.5 x 10⁶ viable cells/mL) in incubation medium.[17]
-
The cell suspension is pre-incubated at 37°C.[17]
-
The reaction is initiated by adding the test compound (e.g., at 1 µM) to the hepatocyte suspension.[10]
-
Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60, 120 minutes) and the reaction is terminated by adding a cold organic solvent like acetonitrile.[10][11]
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[17]
-
Data Analysis: The percentage of the remaining parent compound is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot. From this, the intrinsic clearance (Clint) is calculated.[17][18]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of a compound to cause cell death, providing an early indication of toxicity.[19][12][20]
-
Objective: To measure the reduction in cell viability of a cell line (e.g., HepG2 for hepatotoxicity) upon exposure to the test compound.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with the test compound at various concentrations and incubated for a specified period (e.g., 24 to 72 hours).
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable, metabolically active cells reduce the yellow MTT to a purple formazan salt.[21]
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a multi-well spectrophotometer. The absorbance is directly proportional to the number of viable cells.[21]
-
Data Analysis: The absorbance of treated cells is normalized to that of untreated control cells to determine the percentage of viability. The CC₅₀ (the concentration that causes 50% reduction in cell viability) is then calculated from the dose-response curve.
-
References
- 1. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 2. criver.com [criver.com]
- 3. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. protocols.io [protocols.io]
- 18. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. kosheeka.com [kosheeka.com]
- 20. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
Benchmarking 6-Isopropylpyridin-2-amine as a Directing Group in Palladium-Catalyzed C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-isopropylpyridin-2-amine, also known as 2-(pyridin-2-yl)isopropyl (PIP) amine, as a ligand, specifically in its role as a bidentate directing group in palladium-catalyzed C-H functionalization reactions. Its performance is benchmarked against other directing groups, supported by experimental data, to inform ligand selection in synthetic chemistry and drug development.
Introduction to this compound (PIP Amine)
This compound, or PIP amine, is a highly effective bidentate directing group used to facilitate the selective activation and functionalization of otherwise unreactive C(sp³)-H bonds.[1][2] Developed as an evolution from the foundational 8-aminoquinoline directing groups, PIP amine incorporates a gem-dimethyl moiety which has been shown to enhance reactivity in cyclometalation reactions.[1] This directing group has proven instrumental in forging a variety of chemical bonds, including C-O, C-N, C-C, and C-F, with palladium catalysts.[1][2] Its structure allows for the formation of a stable[3][3]-bicyclic palladacycle intermediate, which favors the functionalization of β-methylene C(sp³)-H bonds.[1]
Performance Comparison
The efficacy of PIP amine as a directing group has been demonstrated in several palladium-catalyzed reactions, where it often surpasses other commonly used directing groups in terms of yield and selectivity.
Tabular Performance Data
| Reaction Type | Directing Group | Catalyst/Ligand System | Substrate Scope | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Asymmetric C-H Arylation | PIP amine | Pd(OAc)₂ / Chiral Phosphoric Acid | Unbiased Methylene C(sp³)-H | 72 | 93.5:6.5 | [1] |
| Asymmetric C-H Arylation | Other PIP amine analogs | Pd(OAc)₂ / Chiral Phosphoric Acid | Unbiased Methylene C(sp³)-H | Lower Yields & er | - | [1] |
| Sequential Monoarylation/Amidation | PIP amine | Pd(II) | Unactivated Methylene C(sp³)-H | Good | - | [1] |
| Sequential Monoarylation/Amidation | Other common DGs | Pd(II) | Unactivated Methylene C(sp³)-H | Poor | Low | [1] |
| Asymmetric C-H Alkynylation | PIP amine | Pd(II) / 3,3'-F₂-BINOL | Unbiased Methylene C(sp³)-H | High | High | [1] |
| Asymmetric C-H Amidation | PIP amine | Pd(II) / BINOL Ligands | Unbiased Methylene C(sp³)-H | High | High | [1] |
Experimental Protocols
Below is a representative experimental protocol for a palladium-catalyzed asymmetric C-H arylation using PIP amine as the directing group.
Reaction: Pd(II)-Catalyzed Enantioselective Arylation of Unbiased Methylene C(sp³)-H Bonds
Materials:
-
Substrate with PIP amine directing group
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Non-C₂-symmetric chiral phosphoric acid (CPA) ligand
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the substrate (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (10 mol %), and the chiral phosphoric acid ligand (20 mol %).
-
The vessel is evacuated and backfilled with an inert atmosphere three times.
-
Add anhydrous solvent, followed by the addition of Ag₂CO₃ (2.0 equiv.).
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 24 hours) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired arylated product.
Visualization of Catalytic Workflow
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed C-H activation and functionalization facilitated by the PIP amine directing group.
Caption: Proposed catalytic cycle for C-H functionalization using PIP amine.
Conclusion
This compound (PIP amine) stands out as a robust and versatile directing group for palladium-catalyzed C-H functionalization. Its unique structural features contribute to enhanced reactivity and selectivity, particularly in the challenging context of unbiased methylene C(sp³)-H bond activation.[1][2] The ability to combine PIP amine with chiral ligands to induce high enantioselectivity further underscores its value in modern synthetic chemistry.[1] For researchers aiming to achieve efficient and selective C-H functionalization, PIP amine represents a state-of-the-art ligand that offers significant advantages over more traditional directing groups.
References
Safety Operating Guide
Proper Disposal of 6-Isopropylpyridin-2-amine: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 6-Isopropylpyridin-2-amine, ensuring the protection of personnel and the environment.
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to manage the disposal of this compound, from initial handling to final disposition. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
I. Hazard Assessment and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. While a complete toxicological profile has not been thoroughly investigated, it is classified as toxic if swallowed and fatal in contact with skin.[1] It can also cause skin, eye, and respiratory irritation.[1] Therefore, all waste containing this compound must be treated as hazardous.
Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of dust or aerosol generation.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
II. Quantitative Data Summary
For quick reference, the key physical and chemical properties of compounds similar to this compound are summarized in the table below. This information is crucial for understanding the compound's behavior and for making informed decisions during the disposal process.
| Property | Value |
| Molecular Formula | C8H12N2 |
| Melting Point/Range | 54 - 58 °C (129 - 136 °F) |
| Boiling Point/Range | 204 - 210 °C (399 - 410 °F)[2] |
| Flash Point | 92 °C (197.6 °F)[2] |
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts. The following steps outline the standard operating procedure for preparing this chemical for disposal.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All forms of this compound waste, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[3]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids and oxidizing agents.[2][4] It is crucial to segregate it into a designated "Toxic Organic Waste" or "Nitrogen-Containing Organic Waste" stream, as specified by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Collection and Container Management
-
Use Appropriate Containers: Collect waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are often a suitable choice.[5] The container must have a secure, tight-fitting lid.[3]
-
Solid Waste: Collect solid this compound waste and contaminated lab supplies in a clearly labeled, sealable container.[5]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled.
-
Container Management: Keep waste containers closed at all times, except when adding waste, to prevent the release of vapors.[3] Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[5]
Step 3: Labeling and Documentation
-
Proper Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and composition of the waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
-
Maintain a Log: Keep a detailed log of the waste being accumulated in each container. This documentation is essential for the waste disposal service and for regulatory compliance.
Step 4: Storage and Disposal
-
Safe Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from heat, sparks, and open flames.[2][4]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1] Provide them with a copy of the Safety Data Sheet (SDS). Follow your institution's specific procedures for waste pickup.
IV. Spill and Accidental Release Procedures
In the event of a spill, evacuate the area of unnecessary personnel. Wearing the appropriate PPE, follow these steps:
-
Containment: Prevent the further spread of the material. For solid spills, avoid the generation of dust.[6]
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[6] Do not allow the chemical to enter drains or waterways.[1][2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.
-
Disposal: The collected waste and cleaning materials should be treated as hazardous waste and disposed of according to the procedures outlined above.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Isopropylpyridin-2-amine
Essential Safety and Handling Guide for 6-Isopropylpyridin-2-amine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Summary
-
Toxicity: May be toxic if swallowed, inhaled, or in contact with skin.[5][6]
-
Corrosivity: Can cause severe skin burns and serious eye damage.[3][5]
-
Flammability: May be a flammable liquid and vapor.[5]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][2] Always inspect gloves before use and dispose of contaminated gloves properly. |
| Eye Protection | Chemical splash goggles or a face shield.[2][8] |
| Body Protection | A fully buttoned laboratory coat.[1] For larger quantities or splash potential, a chemical-resistant apron is recommended. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to prevent exposure and ensure a safe laboratory environment.
-
Preparation:
-
Handling:
-
Conduct all work involving this compound within a chemical fume hood to minimize inhalation exposure.[2]
-
Use compatible containers, such as glass or high-density polyethylene, for storage and transfer.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[5][7]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[2]
-
Ground and bond containers when transferring large quantities to prevent static discharge.[8]
-
-
In Case of a Spill:
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, including gloves, absorbent pads, and disposable labware, should be considered hazardous waste and disposed of accordingly.
-
Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[10]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[10]
-
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 5. opcw.org [opcw.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. aksci.com [aksci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
